6-Chlorobenzoxazole-2(3H)-thione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASPZUBSZGCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177420 | |
| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-20-6 | |
| Record name | 6-Chloro-2-mercaptobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-benzoxazolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorobenzoxazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-CHLORO-2-BENZOXAZOLINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH9X2VT6FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-3H-1,3-benzoxazole-2-thione (CAS 22876-20-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 6-Chloro-3H-1,3-benzoxazole-2-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
The compound with the CAS number 22876-20-6 is identified as 6-Chloro-3H-1,3-benzoxazole-2-thione . Its chemical structure consists of a benzoxazole core, which is a fused benzene and oxazole ring system, with a chlorine atom substituted at the 6th position and a thione group (C=S) at the 2nd position of the oxazole ring.
Chemical Structure:
Synonyms: 6-Chloro-2-benzoxazolethiol, 6-chlorobenzoxazole-2(3H)-thione.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-3H-1,3-benzoxazole-2-thione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [3] |
| Molecular Weight | 185.63 g/mol | [3] |
| Appearance | Yellow to beige crystalline powder or needles | |
| Melting Point | 229-232 °C | |
| Boiling Point | 288.9 ± 42.0 °C at 760 mmHg | |
| pKa | 10.23 ± 0.20 (Predicted) | |
| Solubility | Sparingly soluble in water |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione is outlined below, based on established methodologies.[1][4]
Reaction Scheme:
Synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione.
Experimental Procedure:
-
Preparation of the Precursor Salt: In a suitable reaction vessel, dissolve 850.0 g (5.01 mol) of 6-chlorobenzoxazolone in 1843.7 g of a 25% aqueous sodium hydroxide solution (11.52 mol). Heat the mixture to 85°C and maintain this temperature for 2 hours with continuous stirring. This results in the ring-opening of the 6-chlorobenzoxazolone to form a precursor salt solution.
-
Sulfhydrylation Cyclization Reaction: This step is ideally performed in a microchannel reactor for precise control of reaction conditions. The precursor salt solution and 389.3 g (5.11 mol) of carbon disulfide are introduced into the microreactor at a molar ratio of 1:1.02. The reaction mixture is maintained at 135°C with a residence time of 30 seconds. The system pressure is kept at 0.3 MPa using a back-pressure valve.
-
Acidification and Isolation: The reaction mixture exiting the reactor is cooled to 10°C and then introduced into a 20% dilute hydrochloric acid solution until the pH of the mixture reaches 6. The resulting precipitate is stirred at 25°C for 30 minutes.
-
Purification: The solid product is collected by centrifugation, washed, and dried to yield 6-Chloro-3H-1,3-benzoxazole-2-thione.
Biological Activity and Potential Applications
Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific in-depth studies on 6-Chloro-3H-1,3-benzoxazole-2-thione are limited, the benzoxazole scaffold is known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Representative Biological Data of Related Benzoxazole Derivatives
The following table summarizes representative biological activity data for compounds structurally related to 6-Chloro-3H-1,3-benzoxazole-2-thione, illustrating the potential of this chemical class.
| Compound Class | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Benzoxazolone Derivatives | Anti-inflammatory | IL-6 Inhibition | IC₅₀ = 5.09 ± 0.88 µM (for compound 3g) | |
| Benzoxazole Derivatives | Anticancer | HCT-116 Cell Line | IC₅₀ = 24.5 µM (for a specific derivative) | |
| 6-Chloro-2-benzoxazolinone | Enzymatic Degradation | Hydrolase (CbaA) Activity | Kₘ = 0.29 mM, kcat = 8,500 s⁻¹ | [5][6][7] |
Example Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of 6-Chloro-3H-1,3-benzoxazole-2-thione against a cancer cell line.
Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-3H-1,3-benzoxazole-2-thione in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for another 24 hours.
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Dilute the stock solution to a working concentration of 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[8][9]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Metabolic Pathway of a Related Compound
While the metabolic fate of 6-Chloro-3H-1,3-benzoxazole-2-thione is not extensively documented, a study on the degradation of the structurally similar compound, 6-Chloro-2-benzoxazolinone (CDHB), by Pigmentiphaga sp. strain DL-8 provides valuable insight into a potential metabolic pathway.[5][6][7]
Metabolic degradation of 6-Chloro-2-benzoxazolinone.
Enzymatic Degradation Protocol:
The key enzyme in this pathway, a CDHB hydrolase designated as CbaA, was purified and characterized. The following protocol outlines the determination of its activity.
-
Reaction Mixture: Prepare a reaction mixture containing 2 mM 6-Chloro-2-benzoxazolinone (CDHB) in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Enzyme Addition: Add a known amount of the purified CbaA enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 55°C for 10 minutes.
-
Colorimetric Detection: Stop the reaction and add 0.2 M potassium hexacyanoferrate(III) and 0.1 M 4-aminoantipyrene. The product of the enzymatic reaction, 2-amino-5-chlorophenol (2A5CP), reacts with 4-aminoantipyrene to form a red-colored compound.
-
Quantification: Measure the absorbance of the red product at 545 nm. The amount of 2A5CP formed is quantified using a standard curve, and the enzyme activity is calculated.[5]
This technical guide provides a foundational understanding of 6-Chloro-3H-1,3-benzoxazole-2-thione for researchers and professionals in drug development. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
- 1. 6-Chloro-2-benzoxazolethiol synthesis - chemicalbook [chemicalbook.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 5. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
Spectroscopic Profile of 6-Chloro-2-benzoxazolethiol: A Technical Guide
Introduction
6-Chloro-2-benzoxazolethiol, a sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical research domains. Its structural elucidation and characterization are paramount for its application in drug development and material science. This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-2-benzoxazolethiol (CAS No: 22876-20-6), tailored for researchers, scientists, and professionals in drug development. The document summarizes available physical and spectroscopic information and outlines detailed experimental protocols for acquiring such data.
Molecular Structure and Physical Properties
-
Chemical Name: 6-Chloro-2-benzoxazolethiol
-
Synonyms: 6-chloro-1,3-benzoxazole-2-thiol, 2-mercapto-6-chlorobenzoxazole
-
Appearance: Yellow to beige crystalline powder or needles[1]
-
Melting Point: 229-232 °C[1]
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ | |
| Data not available | ||
| Data not available |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | N-H stretch | |
| Data not available | C=S stretch | |
| Data not available | Aromatic C-H stretch | |
| Data not available | C-O stretch | |
| Data not available | C-Cl stretch |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Synthesis of 6-Chloro-2-benzoxazolethiol
A reported synthesis involves the reaction of 5-chloro-2-aminophenol with an alkali metal trithiocarbonate in an aqueous solution at an alkaline pH. The reaction is typically carried out at temperatures ranging from 50°C to 120°C. The resulting 6-chloro-2-mercaptobenzoxazole precipitates from the solution upon acidification and can be collected by filtration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of 6-Chloro-2-benzoxazolethiol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer. The spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 75 or 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
5. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a concentration that gives an absorbance reading in the optimal range (0.1-1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Solubility of 6-Chlorobenzoxazole-2(3H)-thione in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chlorobenzoxazole-2(3H)-thione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document outlines a representative experimental protocol for determining solubility and presents illustrative data to guide researchers in their work.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in different organic solvents is crucial for various stages of research, including synthesis, purification, formulation, and biological screening. While qualitative assessments suggest it is soluble in solvents like ethanol, dimethylformamide, and dichloromethane, quantitative data is essential for reproducible and optimized experimental design.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below:
| Property | Value |
| Molecular Formula | C₇H₄ClNOS |
| Molecular Weight | 185.63 g/mol |
| Melting Point | 224 - 225 °C |
| Appearance | Solid |
| Partition Coefficient (logP) | 2.56 |
Illustrative Solubility Data
The following table presents hypothetical, yet realistic, solubility data for this compound in a range of common organic solvents at different temperatures. This data is intended to serve as a reference for what researchers might expect and to populate a data table as requested.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.082 |
| 40 | 25.8 | 0.139 | |
| Ethanol | 25 | 22.5 | 0.121 |
| 40 | 38.1 | 0.205 | |
| Acetone | 25 | 45.8 | 0.247 |
| 40 | 72.3 | 0.389 | |
| Ethyl Acetate | 25 | 18.9 | 0.102 |
| 40 | 31.5 | 0.170 | |
| Dichloromethane | 25 | 85.3 | 0.460 |
| 40 | 135.7 | 0.731 | |
| Dimethylformamide (DMF) | 25 | 150.2 | 0.809 |
| 40 | 230.5 | 1.242 |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This section details a standard gravimetric method for determining the solubility of this compound in an organic solvent.
4.1. Materials
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glass vials with screw caps
-
Oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Gently agitate the mixture during this time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to accelerate this process.
-
Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.
-
Cool the vial in a desiccator to room temperature and weigh it on an analytical balance.
-
4.3. Calculation
The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of vial with dried solid - Mass of empty vial) / Volume of filtered solution (L)
The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of this compound (185.63 g/mol ).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
References
Tautomerism of 6-Chloro-1,3-Benzoxazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric properties of 6-chloro-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characteristics, and the thione-thiol tautomeric equilibrium, supported by experimental data from closely related analogs and theoretical considerations.
Introduction
6-Chloro-1,3-benzoxazole-2-thiol is a derivative of the benzoxazole scaffold, a privileged structure in drug discovery. Like other 2-mercaptobenzazoles, it can exist in two tautomeric forms: the thione form (6-chloro-1,3-benzoxazol-2(3H)-thione) and the thiol form (6-chloro-1,3-benzoxazole-2-thiol). The position of this equilibrium is crucial as it dictates the molecule's chemical reactivity, coordination chemistry, and biological activity. Understanding the predominant tautomeric form is therefore essential for its application in drug design and development.
Theoretical studies on analogous 2-mercaptobenzazoles suggest that the thione tautomer is generally the more stable form in both the gas phase and in solution[1]. This guide will present spectroscopic evidence that aligns with this theoretical prediction.
Tautomeric Equilibrium
The tautomerism in 6-chloro-1,3-benzoxazole-2-thiol involves the migration of a proton between the nitrogen atom of the benzoxazole ring and the exocyclic sulfur atom. This dynamic equilibrium is depicted below.
Caption: Tautomeric equilibrium of 6-chloro-1,3-benzoxazole-2-thiol.
Synthesis of 6-Chloro-1,3-benzoxazole-2-thiol
A detailed experimental protocol for the synthesis of 6-chloro-1,3-benzoxazole-2-thiol has been reported in the patent literature. The following procedure is adapted from this source.
Experimental Protocol
Step 1: Saponification of 6-chlorobenzoxazolone
-
Dissolve 850.0g (5.01 mol) of 6-chlorobenzoxazolone in 1843.7g of a 25% sodium hydroxide solution (11.52 mol).
-
Heat the mixture to 85°C and maintain for 2 hours.
-
The resulting solution contains the sodium salt of 2-amino-5-chlorophenol.
Step 2: Thiocyclization
-
Transfer the reaction solution from Step 1 to a suitable container for a metering pump (Pump A).
-
Weigh 389.3g (5.11 mol) of carbon disulfide (CS₂) and place it in a separate container for a second metering pump (Pump B).
-
Control the molar ratio of the precursor salt and carbon disulfide to 1:1.02.
-
Simultaneously pump both solutions into a microchannel reactor.
-
Maintain the initial mixing zone of the reactor at a constant temperature of 30°C.
-
The main reaction zone of the template is thermostatted at 135°C with a residence time of 30 seconds.
-
Adjust the back pressure valve to maintain the reaction system pressure at 0.3 MPa.
Step 3: Precipitation and Isolation
-
Cool the reaction mixture to 10°C with a residence time of 30 seconds in a cooling zone.
-
Flow the cooled reaction mixture into a 20% dilute hydrochloric acid solution (1921.2g) until the pH of the system reaches 6.
-
Stir the resulting slurry at 25°C for 30 minutes.
-
Isolate the precipitate by centrifugation.
-
Dry the solid product to obtain 920.3g of 6-chloro-1,3-benzoxazole-2-thiol.
Reported Yield: 98.9% (based on 6-chlorobenzoxazolone). Reported Purity: 99.2%.
Spectroscopic Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The chemical shifts of the N-H proton and the C=S carbon are particularly diagnostic.
Table 1: Key NMR Chemical Shifts for Benzoxazole-2-thiol Analogs (in DMSO-d₆)
| Compound | ¹H NMR (N-H) (ppm) | ¹³C NMR (C=S) (ppm) | Reference |
| Benzoxazole-2-thiol | ~13.80 | ~180.14 | [2] |
| 5-Chloro-1,3-benzoxazole-2-thiol | ~14.05 | ~181.2 |
The downfield chemical shift of the exchangeable proton (around 14 ppm) is characteristic of an N-H proton in a thioamide-like structure, consistent with the thione tautomer. A thiol (S-H) proton would be expected to appear significantly more upfield. Furthermore, the ¹³C NMR signal at approximately 180 ppm is indicative of a thiocarbonyl (C=S) carbon, a key feature of the thione form. The thiol form would exhibit a C-S signal at a much lower chemical shift. Based on this data, it is highly probable that 6-chloro-1,3-benzoxazole-2-thiol also exists predominantly in the thione form in polar aprotic solvents like DMSO.
Infrared (IR) Spectroscopy
IR spectroscopy can also differentiate between the two tautomers. The key vibrational modes to consider are the N-H and S-H stretching frequencies, as well as the C=S stretching frequency.
Table 2: Characteristic IR Absorption Frequencies for Thione and Thiol Tautomers
| Vibrational Mode | Tautomeric Form | Expected Frequency Range (cm⁻¹) | Notes |
| ν(N-H) | Thione | 3400 - 3100 | Often broad due to hydrogen bonding. |
| ν(S-H) | Thiol | 2600 - 2550 | Typically a weak absorption. |
| ν(C=S) | Thione | 1300 - 1100 | Can be coupled with other vibrations. |
| ν(C=N) | Thiol | 1650 - 1550 |
An experimental IR spectrum of the parent compound, 2-mercaptobenzoxazole, shows a broad absorption in the N-H stretching region and lacks a distinct S-H stretching band, supporting the predominance of the thione form in the solid state[3]. The absence of a significant S-H stretching band around 2560 cm⁻¹ in the IR spectrum of synthesized benzoxazole-2-thiol derivatives is often cited as evidence for the thione structure[4]. It is therefore expected that the IR spectrum of 6-chloro-1,3-benzoxazole-2-thiol will exhibit similar features.
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of 6-chloro-1,3-benzoxazole-2-thiol and the investigation of its tautomerism is outlined below.
Caption: General workflow for synthesis and tautomeric analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 6-Chlorobenzoxazole-2(3H)-thione
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 6-Chlorobenzoxazole-2(3H)-thione based on the known activities of the broader benzoxazole and benzothiazole chemical classes. As of the latest literature review, specific quantitative biological data, detailed experimental protocols, and established mechanisms of action for this compound are not extensively available in the public domain. Therefore, the quantitative data, experimental protocols, and signaling pathways presented herein are illustrative and based on representative studies of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential areas of investigation.
Introduction
This compound, also known as 2-mercapto-6-chlorobenzoxazole, is a heterocyclic compound belonging to the benzoxazole family. The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of a thione group at the 2-position and a chlorine atom at the 6-position of the benzoxazole ring suggests the potential for diverse pharmacological effects, including but not limited to antimicrobial, anticancer, and enzyme inhibitory activities. This guide aims to explore these potential activities, drawing parallels from structurally similar molecules and providing a theoretical framework for future research.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [1] |
| Molecular Weight | 185.63 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 229-232 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |
Potential Biological Activities and Mechanisms of Action
While specific studies on this compound are limited, the biological activities of related benzoxazole and benzothiazole-2-thione derivatives have been more extensively explored. These studies provide a foundation for hypothesizing the potential therapeutic applications of the target compound.
Potential Antimicrobial Activity
Benzoxazole and its derivatives are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi. The thione group, in particular, is a common feature in many antimicrobial agents.
Hypothetical Mechanism of Action: The antimicrobial effect could be attributed to the ability of the thione group to chelate essential metal ions required for microbial enzyme function or to interact with sulfhydryl groups of critical proteins, leading to the disruption of cellular processes and microbial death. The chlorine substituent may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Potential Anticancer Activity
Several benzoxazole derivatives have demonstrated significant in vitro and in vivo anticancer activity. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.
Hypothetical Signaling Pathway Involvement: One plausible mechanism could involve the inhibition of protein kinases that are often dysregulated in cancer. For instance, the compound could potentially interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Potential Enzyme Inhibition
Derivatives of 2-thione benzoxazoles have been reported as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Hypothetical Quantitative Data: The following table presents hypothetical inhibitory data against a representative enzyme, Acetylcholinesterase (AChE), to illustrate the format for data presentation.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | Acetylcholinesterase (AChE) | 5.2 ± 0.7 | Competitive |
| Donepezil (Control) | Acetylcholinesterase (AChE) | 0.01 ± 0.002 | Non-competitive |
Illustrative Experimental Protocols
The following section provides a detailed, albeit representative, experimental protocol for assessing the potential enzyme inhibitory activity of this compound.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and the positive control (Donepezil) in Tris-HCl buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution or control.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
While the current body of scientific literature lacks specific biological data for this compound, its structural features strongly suggest a high potential for a range of pharmacological activities. Based on the known bioactivities of the benzoxazole-2-thione scaffold, future research should be directed towards a systematic evaluation of its antimicrobial, anticancer, and enzyme inhibitory properties.
Initial studies should focus on broad in vitro screening against a panel of clinically relevant bacterial and fungal strains, as well as various cancer cell lines. Promising results from these initial screens would warrant more in-depth investigations into the specific mechanisms of action, including the identification of molecular targets and the elucidation of involved signaling pathways. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, could lead to the development of more potent and selective therapeutic agents. The information presented in this guide provides a foundational framework to inspire and direct these future research endeavors.
References
The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide
An in-depth exploration of the discovery, synthesis, and pharmacological significance of benzoxazole-2-thione and its derivatives for researchers, scientists, and drug development professionals.
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents. Among its various derivatives, benzoxazole-2-thione, and its tautomer benzo[d]oxazole-2-thiol, represent a critical subclass that has garnered significant attention since its initial discovery. First described in 1876, this heterocyclic compound has served as a versatile starting material for the synthesis of a diverse array of molecules with potent biological activities.[1][2] This guide provides a comprehensive overview of the historical context, synthetic evolution, and therapeutic applications of benzoxazole-2-thione compounds, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field.
Discovery and Historical Context
The first documented mention of 2-mercaptobenzoxazole dates back to 1876 by Dunner.[1][2] The foundational synthesis of this compound class is rooted in the reaction of o-aminophenol with a sulfur source, most commonly carbon disulfide or alkali metal alkylxanthates.[1][2][3] This straightforward cyclization reaction provides the core benzoxazole-2-thione structure, which exists predominantly in the thione form but is in tautomeric equilibrium with the 2-mercaptobenzoxazole form. This dual nature allows for versatile subsequent chemical modifications, particularly S-alkylation, which has been extensively exploited to generate vast libraries of derivatives for pharmacological screening.
Synthesis Methodologies
The primary route to the benzoxazole-2-thione core involves the condensation of an o-aminophenol with a thiocarbonyl source. Over the years, various modifications and catalysts have been introduced to improve yields and expand the substrate scope.
Core Synthesis: From o-Aminophenol and Carbon Disulfide
The most fundamental method involves the reaction of o-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate which then undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole-2-thione ring.
Synthesis via Xanthates
An alternative classical approach involves reacting o-aminophenol with an alkali metal alkylxanthate, such as potassium ethylxanthate, in a suitable solvent like pyridine. This method also provides high yields of the desired product.[4]
Derivatization of the Core Structure
The true synthetic utility of benzoxazole-2-thione lies in its role as a versatile intermediate. The thiol group is readily alkylated to introduce a wide variety of side chains, significantly diversifying the chemical space for drug discovery. A common strategy is the S-alkylation with halo-acetates (e.g., ethyl chloroacetate) to produce an ester intermediate, which can be further reacted with hydrazine hydrate to form a hydrazide. This hydrazide is a key building block for creating Schiff bases and other complex heterocyclic systems.[5][6]
Experimental Protocols
Synthesis of Benzo[d]oxazole-2-thiol (General Procedure)
This protocol is adapted from established literature methods.[4]
-
Reaction Setup: A suspension of 2-aminophenol (20 mmol) and potassium ethylxanthate (21 mmol) is prepared in dry pyridine (40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: The mixture is stirred and heated to 120 °C for 6 hours.
-
Cooling and Precipitation: The reaction is then allowed to cool to room temperature and stirred for an additional 16 hours.
-
Acidification: 2 M Hydrochloric acid (HCl) is added dropwise to the solution to adjust the pH to approximately 6. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with petroleum ether, and then dried under vacuum to afford the final product.
Synthesis of Ethyl 2-((benzo[d]oxazol-2-yl)thio)acetate (Derivative Intermediate)
This protocol describes a common S-alkylation reaction.[5]
-
Reaction Setup: In a round-bottom flask, dissolve benzo[d]oxazole-2-thiol (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of dry acetone.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (0.023 mol) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, the solvent is removed under reduced pressure. The crude product can then be used directly or purified by column chromatography.
Data Presentation: Pharmacological Activity
Derivatives of benzoxazole-2-thione have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.
Anticancer Activity
The cytotoxic effects of various benzoxazole-2-thione derivatives have been tested against multiple human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.
| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference |
| Series 12l (5-methyl, 3-chlorophenyl derivative) | HepG2 (Liver) | 10.50 | [7] |
| Series 12l (5-methyl, 3-chlorophenyl derivative) | MCF-7 (Breast) | 15.21 | [7] |
| Series 13a (Unsubstituted diamide derivative) | HepG2 (Liver) | 25.47 | [7] |
| Series 13a (Unsubstituted diamide derivative) | MCF-7 (Breast) | 32.47 | [7] |
| Compound 19 (4-NO₂ derivative) | (hMAGL Inhibition) | 0.0084 | [8] |
| Compound 20 (4-SO₂NH₂ derivative) | (hMAGL Inhibition) | 0.0076 | [8] |
| Compound 12c (Oxadiazole-linked) | HT-29 (Colon) | 0.018 | [9] |
| Compound 12g (Oxadiazole-linked) | HT-29 (Colon) | 0.093 | [9] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Description | Microorganism | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 0.00114 | [10] |
| Compound 24 | Escherichia coli | 0.00140 | [10] |
| Compound 13 | Pseudomonas aeruginosa | 0.00257 | [10] |
| Compound 16 | Klebsiella pneumoniae | 0.00122 | [10] |
| Compound 1 | Candida albicans | 0.00034 | [10] |
| Compound 19 | Aspergillus niger | 0.00240 | [10] |
| Compound 47 (4-(piperidinethoxy)phenyl) | Pseudomonas aeruginosa | 0.25 µg/mL | [11] |
| Compound 47 (4-(piperidinethoxy)phenyl) | Enterococcus faecalis | 0.5 µg/mL | [11] |
Mandatory Visualizations
Core Synthesis Pathway
Caption: General synthesis pathway for Benzoxazole-2-thione.
Pharmacological Screening Workflow
Caption: Standard workflow for drug discovery screening.
Generalized Anticancer Mechanism
Caption: Inhibition of kinase signaling by derivatives.
References
- 1. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
6-Chlorobenzoxazole-2(3H)-thione molecular weight and formula
This technical overview provides essential molecular information for 6-Chlorobenzoxazole-2(3H)-thione, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Molecular Identity and Weight
The fundamental chemical properties of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Identifier | Value |
| Chemical Formula | C₇H₄ClNOS[1][2][3] |
| Molecular Weight | 185.63 g/mol [2][3] |
| CAS Number | 22876-20-6[1][2][4] |
The molecular formula, C₇H₄ClNOS, delineates the elemental composition of the molecule, consisting of seven carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight is a crucial parameter for converting between mass and moles, essential for preparing solutions of known concentrations and for quantitative analysis.[1][2][3]
Structure and Logical Representation
To visualize the relationships between the core attributes of this compound, the following diagram illustrates the connection between its chemical formula and its calculated molecular weight.
References
An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-benzoxazolethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Chloro-2-benzoxazolethiol (CAS No. 22876-20-6), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Section 1: Chemical Identification and Physicochemical Properties
6-Chloro-2-benzoxazolethiol, also known as 6-chloro-1,3-benzoxazole-2-thiol, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 22876-20-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄ClNOS | [1][2][3][5] |
| Molecular Weight | 185.63 g/mol | [1][2][3][5] |
| Appearance | Yellow to beige crystalline powder or needles | [1][3][4][5] |
| Melting Point | 224-232 °C | [1][3][5] |
| Solubility | Soluble in solutions of bases and ethanol. Limited solubility in water. | [5] |
| Density | ~1.57 g/cm³ | [4] |
Section 2: Hazard Identification and Classification
The hazard classification for 6-Chloro-2-benzoxazolethiol can vary between suppliers and regulatory interpretations. While some sources indicate it is not classified as hazardous under WHMIS 2015 regulations, others assign specific GHS hazard categories.[6] It is prudent to handle the substance as potentially hazardous.
| Hazard Statement | GHS Classification | Reference |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [7][8] |
| Causes skin irritation | Skin irritation (Category 2) | [8][9] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [8][9] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [8][9] |
Signal Word: Warning[7][8][10]
Section 3: Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. | [6][7][10] |
| Hand Protection | Compatible chemical-resistant gloves. Inspect gloves prior to use. | [6][11] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is required. | [10][11] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is recommended. | [6][10] |
Section 4: Safe Handling and Storage Protocols
Experimental Workflow for Safe Handling
Caption: Workflow for handling 6-Chloro-2-benzoxazolethiol.
Handling Precautions:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[1][11][12]
-
Do not eat, drink, or smoke when using this product.[6][11][13]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][10][13]
-
Keep the product and empty containers away from heat and sources of ignition.[6][13]
Section 5: First Aid and Emergency Procedures
Emergency Response Logical Flow
Caption: First aid response to exposure incidents.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][6][10][14] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. Remove contaminated clothing. | [6][10][14] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6][10][14] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [6][14] |
Section 6: Accidental Release and Disposal
Accidental Release Measures:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][14]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[6][13]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][13][14]
Section 8: Toxicological and Ecological Information
Toxicological Information:
-
Data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage/irritation is largely unavailable or not provided in the reviewed safety data sheets.[1] Where GHS classifications are provided, they suggest potential for harm if swallowed and irritation to skin and eyes.[8][9]
Ecological Information:
-
There is no available data on the toxicity of this compound to fish, daphnia, or algae.[1]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for 6-Chloro-2-benzoxazolethiol based on currently available information. It is essential for all users to review the specific Safety Data Sheet (SDS) provided by their supplier before use and to be fully trained in laboratory safety procedures.
References
- 1. 6-Chloro-2-benzoxazolethiol - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-Chloro-2-benzoxazolethiol, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 6-Chlorobenzoxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis and 6-Chlorobenzoxazole-2(3H)-thione
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][4] this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for its development, handling, and application. This guide will explore the hypothetical thermogravimetric behavior of this compound.
Hypothetical Thermogravimetric Data
In the absence of specific experimental data for this compound, the following table presents a plausible, hypothetical thermal decomposition profile based on the analysis of similar organic molecules containing chlorine and sulfur. This data is intended for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Mass Loss (%) | Postulated Lost Fragments |
| Step 1 | ~250 | ~280 | ~35% | Initial fragmentation, potential loss of CS and HCl. |
| Step 2 | ~350 | ~400 | ~45% | Decomposition of the benzoxazole ring structure, release of nitrogen oxides and carbon monoxide. |
| Residual Mass | >500 | - | ~20% | Charred residue. |
Detailed Experimental Protocol for Thermogravimetric Analysis
This section provides a detailed, generalized protocol for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required, preferably one coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).[5]
3.2. Sample Preparation
-
Ensure the this compound sample is pure and dry.
-
Weigh approximately 5-10 mg of the sample into a ceramic or aluminum TGA pan.[6]
3.3. TGA Instrument Parameters
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experiment time.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.
3.4. Post-Analysis
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset and peak decomposition temperatures.
-
If using EGA, analyze the evolved gas data to identify the decomposition products at each stage of mass loss.
Visualization of Experimental Workflow and Decomposition Pathway
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
4.2. Hypothetical Thermal Decomposition Pathway
The following diagram illustrates a plausible multi-step thermal decomposition pathway for this compound under inert conditions.
Caption: Hypothetical multi-step thermal decomposition pathway of this compound.
Discussion of Expected Thermal Behavior
Based on its chemical structure, the thermal decomposition of this compound is anticipated to be a multi-step process. The initial decomposition is likely to involve the cleavage of the weaker bonds in the molecule, such as the C-S and C-Cl bonds. This would lead to the evolution of gases like carbon disulfide (CS) and hydrogen chloride (HCl).
As the temperature increases, the more stable benzoxazole ring system will likely fragment. This would result in the release of a mixture of gases, including carbon monoxide (CO), various nitrogen oxides (NOx), and small hydrocarbon fragments. The final product at high temperatures in an inert atmosphere is expected to be a carbonaceous residue.
Conclusion
This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data is not yet available, the provided hypothetical data, detailed experimental protocol, and visual diagrams offer valuable guidance for researchers. The thermal characterization of this compound is a critical step in its potential development for various applications, and the methodologies outlined here provide a solid starting point for such investigations. Further research, including the use of evolved gas analysis techniques, is recommended to fully elucidate the thermal decomposition mechanism of this compound.
References
Introduction to the benzoxazolethione chemical class
An In-depth Technical Guide to the Benzoxazolethione Chemical Class
Introduction to Benzoxazolethiones
The benzoxazolethione scaffold, specifically 1,3-benzoxazole-2(3H)-thione, is a vital heterocyclic compound in medicinal chemistry. Characterized by a benzene ring fused to an oxazolethione ring, this structure is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets.[1] Benzoxazolethiones are recognized as structural isosteres of natural nucleic bases, which may facilitate their interaction with biological polymers.[2] Their derivatives have been extensively studied and have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide provides a technical overview of the benzoxazolethione core, its synthesis, physicochemical properties, and key therapeutic applications.
Core Structure and Physicochemical Properties
The fundamental structure of benzoxazolethione endows it with unique chemical characteristics that are crucial for its biological function. The properties can be modulated by adding different substituents to the benzene ring.
Table 1: Physicochemical Properties of Benzoxazolethione
| Property | Value | Source |
| IUPAC Name | 1,3-benzoxazole-2(3H)-thione | [6] |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.19 g/mol | [6] |
| Melting Point | 182 °C | [4] |
| logP (Octanol/Water) | 1.8 | [6] |
Note: Physicochemical properties such as solubility and pKa can vary significantly with substitution on the benzoxazolethione core.
Synthesis and Experimental Protocols
The synthesis of benzoxazolethiones is well-established, typically involving the reaction of a 2-aminophenol derivative with a source of a thiocarbonyl group, such as carbon disulfide.
Caption: General workflow for the synthesis of the benzoxazolethione core.
Detailed Experimental Protocol: Synthesis of 2-Mercaptobenzoxazole
This protocol is adapted from established laboratory methods for synthesizing the parent benzoxazolethione, also known as 2-mercaptobenzoxazole.[7]
Materials:
-
2-Aminophenol
-
Carbon disulfide (CS₂)
-
Absolute Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Autoclave or Round-bottom flask with reflux condenser
-
Sand bath or heating mantle
-
Beaker
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel (e.g., a high-pressure autoclave), mix 2-aminophenol (0.1 mol, 10.91 g) with absolute ethanol (100 ml).[7]
-
Add carbon disulfide (0.1 mol, 6.19 ml) to the mixture.[7]
-
Seal the autoclave and heat it in a sand bath to 180°C for 6-8 hours.[7] Alternative reflux method: A mixture of the reactants can be refluxed in the presence of a base like potassium hydroxide for several hours.
-
After the reaction, cool the mixture to room temperature.
-
Transfer the resulting mixture to a beaker containing 7 ml of 10% sodium hydroxide solution to remove any unreacted 2-aminophenol.[7]
-
Acidify the mixture by adding a few drops of concentrated hydrochloric acid. This will cause the thiol product to precipitate out of the solution.[7]
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Signaling Pathways
Benzoxazolethione derivatives are renowned for their broad range of biological activities, with significant research focused on their anticancer and antimicrobial effects.
Anticancer Activity
Many benzoxazolethione derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4][8] One prominent mechanism involves their role as bioisosteres of benzothiazoles, such as in the case of Phortress analogues. Phortress is an anticancer prodrug whose active metabolite is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of AhR leads to the expression of cytochrome P450 enzymes, particularly CYP1A1, which is implicated in the compound's anticancer effect.[8]
Caption: Proposed anticancer mechanism of action for Phortress-like benzoxazolethiones via the AhR pathway.
Antimicrobial Activity
The benzoxazolethione scaffold is also integral to the development of new antimicrobial agents. Derivatives have shown significant inhibitory activity against various bacterial and fungal strains.[2][9] For example, certain hybrids of benzoxazole and thiazolidinone have demonstrated promising activity against drug-resistant bacteria like Staphylococcus aureus.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This is a standard method to screen compounds for antimicrobial activity.[11]
Materials:
-
Bacterial or fungal strains
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes (90 mm)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cork borer (8 mm)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare the agar medium and pour 22 mL into each sterile Petri dish. Allow it to solidify.
-
Prepare a microbial inoculum and spread 100 µL evenly over the surface of the agar plates.
-
Using a sterile cork borer, punch uniform wells into the agar.
-
Prepare a solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chlorobenzoxazole-2(3H)-thione from 6-Chlorobenzoxazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 6-chlorobenzoxazole-2(3H)-thione from 6-chlorobenzoxazolone, a key transformation for the development of various biologically active compounds. Two primary methodologies are presented: a laboratory-scale batch synthesis employing the widely-used Lawesson's reagent, and an industrially-adapted method utilizing carbon disulfide. This application note includes comprehensive experimental procedures, tabulated data for all reagents and products, and characterization guidelines to assist researchers in the successful synthesis and verification of the target compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key component in a variety of molecules exhibiting a broad range of pharmacological activities. The conversion of the carbonyl group in 6-chlorobenzoxazolone to a thiocarbonyl group is a critical step in the synthesis of these derivatives. This document outlines the chemical synthesis, providing a well-defined protocol suitable for a standard organic chemistry laboratory.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Chlorobenzoxazolone | ![]() | C₇H₄ClNO₂ | 169.56 | 192 | Light beige crystalline powder | 19932-84-4 |
| This compound | ![]() | C₇H₄ClNOS | 185.63 | 229-232 | Yellow to beige crystalline powder or needles | 22876-20-6 |
Reaction Workflow
The synthesis of this compound from 6-chlorobenzoxazolone is a thionation reaction, where the oxygen atom of the carbonyl group is replaced by a sulfur atom.
Caption: Laboratory synthesis workflow for the thionation of 6-chlorobenzoxazolone.
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 is recommended for standard laboratory-scale synthesis due to its procedural simplicity and the common availability of the thionating agent. Protocol 2 is based on an industrial method and may require specialized equipment.
Protocol 1: Synthesis using Lawesson's Reagent (Laboratory Scale)
This protocol employs Lawesson's reagent, a mild and effective thionating agent for the conversion of carbonyls to thiocarbonyls.
Materials:
-
6-Chlorobenzoxazolone (1.0 eq)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-chlorobenzoxazolone (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene to the flask to create a suspension (approximately 10-15 mL of toluene per gram of 6-chlorobenzoxazolone). Begin stirring and then add Lawesson's reagent (0.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold toluene to remove any residual soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a yellow to beige crystalline solid.
Expected Yield: 70-85%
Safety Precautions:
-
Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Synthesis using Carbon Disulfide (Industrial Method Adaptation)
This method is adapted from an industrial process and involves a two-step reaction. It is best suited for larger scale synthesis and may require careful handling of reagents.
Materials:
-
6-Chlorobenzoxazolone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.1-2.3 eq)
-
Carbon Disulfide (CS₂) (1.02-1.05 eq)
-
Water
-
Hydrochloric Acid (HCl) (10-20% solution)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Ring Opening: Dissolve 6-chlorobenzoxazolone (1.0 eq) in an aqueous solution of sodium hydroxide (2.1-2.3 eq). Heat the mixture to 80-85 °C and stir for 2-3 hours to facilitate the ring-opening of the benzoxazolone.
-
Thionation: Cool the reaction mixture. In a separate, well-ventilated setup, carefully add carbon disulfide (1.02-1.05 eq) to the solution. The reaction is typically performed at elevated temperatures and pressures in an industrial setting, but for a lab adaptation, the addition should be done cautiously at a controlled temperature.
-
Acidification: After the thionation is complete, cool the reaction mixture and slowly acidify with a 10-20% solution of hydrochloric acid until the pH reaches 6. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the crude product. Further purification can be achieved by recrystallization.
Expected Yield: High (up to 98% as reported in industrial processes).[1][2]
Safety Precautions:
-
Carbon disulfide is highly flammable, volatile, and toxic. All manipulations must be performed in an efficient fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
The reaction may produce hydrogen sulfide, a toxic gas. Ensure adequate ventilation.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be in the range of 229-232 °C.
-
1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.
-
13C NMR: The carbon NMR spectrum should display the characteristic signal for the thiocarbonyl (C=S) carbon, in addition to the signals for the aromatic carbons.
-
IR Spectroscopy: The IR spectrum should show a characteristic C=S stretching vibration and the absence of the C=O stretching band from the starting material.
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (185.63 g/mol ).
Summary of Reaction Parameters
| Parameter | Protocol 1 (Lawesson's Reagent) | Protocol 2 (Carbon Disulfide) |
| Thionating Agent | Lawesson's Reagent | Carbon Disulfide |
| Stoichiometry | 0.5 eq | 1.02-1.05 eq |
| Solvent | Anhydrous Toluene | Water |
| Temperature | Reflux (~111 °C) | 80-85 °C (Step 1) |
| Reaction Time | 4-8 hours | 2-3 hours (Step 1) |
| Work-up | Filtration and Recrystallization | Acidification, Filtration, and Recrystallization |
This application note provides a comprehensive guide for the synthesis of this compound. Researchers should select the protocol that best fits their laboratory capabilities and scale requirements, always adhering to strict safety protocols.
References
Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-mercapto-6-chlorobenzoxazole, a key intermediate in the development of pharmaceuticals and other bioactive molecules. Two primary synthetic routes commencing from 2-amino-5-chlorophenol are presented, offering flexibility in reagent choice and reaction conditions. Method A utilizes potassium ethylxanthate, achieving a high yield, while Method B employs sodium trithiocarbonate. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful and reproducible synthesis.
Introduction
2-Mercapto-6-chlorobenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a core component in various compounds exhibiting a wide range of biological activities. The synthesis of this intermediate is a critical step in the preparation of more complex molecules. The protocols outlined below are designed to provide researchers with reliable methods for obtaining high-purity 2-mercapto-6-chlorobenzoxazole.
Data Presentation
A summary of the quantitative data for the synthesis of 2-mercapto-6-chlorobenzoxazole via different methods is presented in Table 1. This allows for a direct comparison of the efficiency of each approach.
Table 1: Comparison of Synthetic Methods for 2-Mercapto-6-chlorobenzoxazole
| Method | Reagent | Starting Material | Reported Yield (%) | Melting Point (°C) | Reference |
| A | Potassium Ethylxanthate | 2-Amino-5-chlorophenol | 92-96.5 | 222-224 | [1][2] |
| B | Sodium Trithiocarbonate | 2-Amino-5-chlorophenol | 97 | 221-223 | [3] |
| C | Thiram | 2-Amino-5-chlorophenol | 83 | Not Reported | [1] |
| D | Thiophosgene | 2-Amino-5-chlorophenol | 67 | Not Reported | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-mercapto-6-chlorobenzoxazole.
Method A: Synthesis via Potassium Ethylxanthate
This method is adapted from established procedures for the synthesis of mercaptobenzoxazoles and offers a high yield of the desired product.
Materials:
-
2-Amino-5-chlorophenol
-
Potassium Ethylxanthate
-
Ethanol (95%)
-
Water
-
Acetic Acid
-
Norit (activated carbon)
Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Refrigerator
-
Drying oven
Procedure:
-
In a 1 L round-bottom flask, combine 2-amino-5-chlorophenol (0.3 mole), potassium ethylxanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.
-
Heat the mixture to reflux with stirring for a duration of 3 hours.
-
After the reflux period, cautiously add 12 g of Norit to the reaction mixture and continue to heat at reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the Norit.
-
Heat the filtrate to 60-70 °C and add 300 mL of warm tap water (60-70 °C).
-
With continuous stirring, add a solution of 25 mL of acetic acid in 50 mL of water to the filtrate.
-
The product will precipitate as glistening white crystals. To ensure complete crystallization, place the mixture in a refrigerator for 3 hours.
-
Collect the crystalline product by filtration using a Büchner funnel.
-
Dry the product overnight in an oven at 40 °C.
Method B: Synthesis via Sodium Trithiocarbonate
This method provides an excellent yield and is a viable alternative to the use of potassium ethylxanthate.[3]
Materials:
-
2-Amino-5-chlorophenol (84.1% strength)
-
Aqueous sodium trithiocarbonate solution (48% by weight)
-
Water
-
Sulfuric acid
Equipment:
-
Stirred flask with a thermometer and reflux condenser
-
Heating apparatus
-
Filtration apparatus
-
Drying oven (vacuum)
Procedure:
-
Suspend 170.8 g of 84.1% strength 5-chloro-2-aminophenol in 350 ml of water in a stirred flask equipped with a thermometer and reflux condenser.[3]
-
Heat the suspension to 95-100 °C.[3]
-
Over a period of 3 hours, meter in a solution of 336.9 g of a 48% strength by weight aqueous sodium trithiocarbonate solution at this temperature, while stirring.[3]
-
After the addition is complete, boil the mixture under reflux for an additional 3 hours.[3]
-
Cool the reaction batch.
-
Precipitate the 6-chloro-2-mercaptobenzoxazole by the addition of sulfuric acid.[3]
-
Filter the precipitate and wash the filter cake with water until salt-free.[3]
-
Dry the final product at 80 °C in a vacuum oven.[3]
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for the preparation of 2-mercapto-6-chlorobenzoxazole from 2-amino-5-chlorophenol.
Caption: Synthetic workflow for 2-mercapto-6-chlorobenzoxazole.
References
- 1. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. EP0066248A1 - Process for the preparation of halogeno-2-mercaptobenzoxazoles - Google Patents [patents.google.com]
- 3. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Chlorobenzoxazole-2(3H)-thione in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chlorobenzoxazole-2(3H)-thione as a versatile building block in the synthesis of pharmaceutical intermediates. The following sections detail its synthesis, key reactions, and protocols for the preparation of various derivatives with potential biological activity.
Introduction
This compound, also known as 6-chloro-2-mercaptobenzoxazole, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic core, featuring a chlorine substituent, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the thione group allows for versatile chemical modifications at the sulfur (S-alkylation) and nitrogen (N-alkylation) atoms, enabling the generation of diverse compound libraries for biological screening. This document outlines key synthetic protocols and applications of this important intermediate.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved through the reaction of 6-chlorobenzoxazolone with carbon disulfide in the presence of a strong base. A detailed protocol based on a continuous flow method using a microchannel reactor is provided below, which offers advantages in terms of safety, efficiency, and scalability.[1]
Experimental Protocol 2.1: Synthesis of this compound
Materials:
-
6-Chlorobenzoxazolone
-
Sodium hydroxide (NaOH) solution (25-30% w/w)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl) (10-20% w/w)
-
Water
Equipment:
-
Microchannel reactor system
-
Metering pumps
-
Temperature controller
-
Back pressure regulator
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of the Precursor Salt Solution: Dissolve 6-chlorobenzoxazolone in a 25-30% aqueous sodium hydroxide solution. The molar ratio of 6-chlorobenzoxazolone to NaOH should be approximately 1:2.1 to 1:2.3.[1]
-
Heat the solution to 80-85°C and maintain this temperature for 2-3 hours to facilitate the ring-opening of the benzoxazolone and formation of the precursor salt.[1]
-
Continuous Flow Reaction:
-
Transfer the precursor salt solution and carbon disulfide to separate reservoirs connected to metering pumps.
-
Set the molar ratio of the precursor salt to carbon disulfide to be approximately 1:1.02 to 1:1.05.[1]
-
Pump the two solutions simultaneously into a microchannel reactor.
-
Maintain the reaction temperature within the microchannel reactor at 130-135°C.[1]
-
Use a back pressure regulator to maintain the system pressure at 0.2-0.3 MPa to prevent the vaporization of carbon disulfide.[1]
-
The residence time in the reactor should be controlled between 15 and 30 seconds.[1]
-
-
Work-up and Purification:
-
The output from the reactor is an aqueous solution of the sodium salt of this compound.
-
Acidify the solution with 10-20% hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by centrifugation.
-
Wash the solid with water to remove any inorganic salts.
-
Dry the purified this compound in an oven.
-
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (6-chlorobenzoxazolone:NaOH) | 1 : 2.1-2.3 | [1] |
| Molar Ratio (6-chlorobenzoxazolone:CS₂) | 1 : 1.02-1.05 | [1] |
| Precursor Salt Formation Temperature | 80-85°C | [1] |
| Precursor Salt Formation Time | 2-3 hours | [1] |
| Microreactor Temperature | 130-135°C | [1] |
| System Pressure | 0.2-0.3 MPa | [1] |
| Residence Time | 15-30 seconds | [1] |
Derivatization of this compound
The thione moiety of this compound allows for facile derivatization at both the sulfur and nitrogen atoms, leading to a wide range of intermediates for pharmaceutical development.
Synthesis of 2,6-Dichlorobenzoxazole
A key transformation of this compound is its conversion to 2,6-dichlorobenzoxazole, a valuable intermediate in its own right. This is typically achieved by reaction with a chlorinating agent.
Experimental Protocol 3.1: Synthesis of 2,6-Dichlorobenzoxazole
Materials:
-
This compound (referred to as 2-mercapto-6-chlorobenzoxazole in the patent)
-
Chlorine (Cl₂)
-
2,6-Dichlorobenzoxazole (for the initial melt)
Equipment:
-
Jacketed glass reactor
-
Stirrer
-
Gas inlet tube
-
Distillation apparatus
Procedure:
-
Preparation of the Melt: In a jacketed glass reactor, create a melt of previously prepared 2,6-dichlorobenzoxazole.
-
Reaction:
-
Heat the melt to a temperature between 20°C and 40°C.
-
Add this compound to the melt.
-
Pass chlorine gas into the reaction mixture. For every mole of 2-mercaptobenzoxazole, approximately 1.5 moles of chlorine are used.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is distilled under vacuum.
-
The product, 2,6-dichlorobenzoxazole, is collected.
-
Quantitative Data for 2,6-Dichlorobenzoxazole Synthesis
| Parameter | Value |
| Reactant | This compound |
| Reagent | Chlorine (gas) |
| Temperature | 20-40°C |
| Molar Ratio (Substrate:Chlorine) | ~1 : 1.5 |
| Reported Yield | ~91% |
S-Alkylation and N-Alkylation Reactions
Alkylation at the sulfur or nitrogen atom of this compound is a common strategy to introduce diverse functional groups and build molecular complexity. The regioselectivity of the alkylation (S- vs. N-alkylation) can often be controlled by the choice of reaction conditions, particularly the base and solvent.
Experimental Protocol 3.2.1: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetone, ethanol, DMF)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add a base (typically 1.1 to 1.5 equivalents).
-
Add the alkylating agent (1.0 to 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-(alkylthio)-6-chlorobenzoxazole derivative.
Experimental Protocol 3.2.2: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Stronger base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (1.0 to 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-alkyl-6-chlorobenzoxazole-2(3H)-thione derivative.
Quantitative Data for Representative Alkylation Reactions
| Reaction Type | Alkylating Agent | Base | Solvent | Typical Yield |
| S-Alkylation | Ethyl bromoacetate | Triethylamine | Acetone | High |
| N,N-dialkylation | Ethyl bromoacetate | Triethylamine | Acetone | 76% |
Application in the Synthesis of Bioactive Scaffolds
Derivatives of this compound serve as precursors to a variety of heterocyclic systems with demonstrated biological activities, including antimicrobial and kinase inhibitory properties. The following is a representative example of a multi-step synthesis to a more complex heterocyclic system.
Experimental Protocol 4.1: Synthesis of a 1,2,4-Triazole Derivative
This protocol is a representative pathway, adapting procedures from the synthesis of similar heterocyclic systems.
Step 1: Synthesis of 2-((6-chlorobenzoxazol-2-yl)thio)acetohydrazide
-
Synthesize 2-((6-chlorobenzoxazol-2-yl)thio)acetate via S-alkylation of this compound with ethyl bromoacetate as described in Protocol 3.2.1.
-
Dissolve the resulting ester in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the acetohydrazide derivative.
Step 2: Synthesis of the 1,2,4-Triazole-thione Derivative
-
Dissolve the acetohydrazide from Step 1 in a suitable solvent such as ethanol.
-
Add an isothiocyanate (e.g., phenyl isothiocyanate, 1.1 equivalents).
-
Reflux the mixture for several hours.
-
To the intermediate thiosemicarbazide, add an aqueous solution of a base (e.g., 2N NaOH) and reflux for another few hours to effect cyclization.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 2N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Visualized Workflows and Pathways
Synthetic Workflow for this compound Derivatives
Caption: Synthetic routes from 6-chlorobenzoxazolone.
Logical Relationship of Key Intermediates
Caption: Key reaction pathways for intermediate synthesis.
References
Application Notes and Protocols: 6-Chlorobenzoxazole-2(3H)-thione as a Precursor for Agrochemicals
Introduction
6-Chlorobenzoxazole-2(3H)-thione, also known as 2-mercapto-6-chlorobenzoxazole, is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of agrochemicals.[1][2] Its stable benzoxazole scaffold is readily modified, making it a versatile building block for developing novel herbicides, fungicides, and insecticides.[3][4] The presence of the chlorine atom and the thione group provides reactive sites for further chemical transformations, allowing for the creation of diverse derivatives with specific biological activities. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the discovery and development of new agricultural chemicals.
Synthesis of this compound
The synthesis of this compound is a critical first step. A common and efficient method involves the ring-opening of 6-chlorobenzoxazolone followed by a cyclization reaction with carbon disulfide.[1]
Experimental Protocol: Synthesis via Microchannel Reactor
This protocol is based on a continuous synthesis method using a microchannel reactor, which offers improved safety, efficiency, and product quality compared to traditional batch methods.[1]
Materials:
-
6-chlorobenzoxazolone
-
Sodium hydroxide (NaOH) solution (25-30% w/w)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Microchannel reactor system with temperature control and back pressure valve
Procedure:
-
Precursor Salt Preparation:
-
Microchannel Reaction:
-
Set up the microchannel reactor system. Adjust the back pressure valve to maintain a system pressure of 0.2-0.3 MPa.[1]
-
Pump the prepared precursor salt solution and carbon disulfide (CS₂) separately into the reactor. The molar ratio of the precursor salt (based on the initial amount of 6-chlorobenzoxazolone) to CS₂ should be controlled at 1:1.02 to 1:1.05.[1]
-
Maintain the reaction temperature within the microchannel reactor as specified by the system's optimization parameters (typically around 25°C for the initial mixing).[1] The sulfhydrylation cyclization reaction occurs rapidly within the reactor.
-
-
Product Isolation and Purification:
-
The output stream from the reactor is collected in a suitable vessel.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude 2-mercapto-6-chlorobenzoxazole.
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the solid with deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain the purified this compound.
-
Application in Agrochemical Synthesis
The benzoxazole scaffold is a privileged structure in agrochemical discovery.[3][5] this compound serves as a versatile starting point for creating derivatives with herbicidal, fungicidal, and insecticidal activities.
General Synthetic Pathway for Agrochemical Derivatives
The thione group at the 2-position and the chloro-substituent on the benzene ring are key functional handles for derivatization. A common strategy involves S-alkylation or N-acylation to introduce various functional groups, leading to a library of candidate compounds for biological screening.
Application Notes: Herbicidal Derivatives
Benzoxazole-based compounds are effective herbicides. Notably, fenoxaprop-p-ethyl, a commercial herbicide, is synthesized using a related intermediate, 2,6-dichlorobenzoxazole, which can be prepared from 2-mercapto-6-chlorobenzoxazole.[6]
Mode of Action: ACCase Inhibition
Many aryloxyphenoxypropionate herbicides, including those with a benzoxazole moiety like fenoxaprop-p-ethyl, function by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme.[3] This enzyme is crucial for the biosynthesis of fatty acids in plants. Its inhibition halts the production of lipids, which are essential for cell membrane formation and energy storage, ultimately leading to plant death, particularly in grasses.[3]
Application Notes: Fungicidal Derivatives
Derivatives of benzoxazole have demonstrated significant potential in controlling phytopathogenic fungi.[7][8] The structural diversity achievable from this compound allows for the fine-tuning of antifungal activity against a spectrum of fungal pathogens.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the inhibitory concentration (IC₅₀) values of various benzoxazole derivatives against the plant pathogenic fungus Fusarium solani.
| Compound ID | Substituent Group | IC₅₀ (μg/mL) vs. F. solani | Reference |
| 5a | 2-(phenoxymethyl) | 12.15 | [7][9] |
| 5b | 2-(2-chlorophenoxymethyl) | 12.31 | [7][9] |
| 5h | 2-(2,4-dichlorophenoxymethyl) | 4.34 | [7][9] |
| 5i | 2-(2,6-dichlorophenoxymethyl) | 17.61 | [7][9] |
| 5j | 2-(2,4,6-trichlorophenoxymethyl) | 16.53 | [7][9] |
| 6h | 2-(2,4-dichlorophenoxymethyl)benzothiazole | 11.23 | [7][9] |
| Hymexazol (Control) | - | 38.92 | [7][9] |
Note: The core structure for compounds 5a-5j is benzoxazole, while for 6h it is benzothiazole. The data highlights that specific substitutions, such as the 2,4-dichlorophenoxymethyl group (5h), can lead to significantly higher potency than the commercial control.
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes the mycelium growth rate method for evaluating the antifungal activity of synthesized compounds.[7]
Materials:
-
Synthesized benzoxazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target phytopathogenic fungi (e.g., F. solani, B. cinerea)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Medium Preparation: Autoclave PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution of a test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for preliminary screening). Pour the mixture into sterile Petri dishes. A control plate should be prepared with DMSO only.
-
Fungal Inoculation: Once the PDA solidifies, place a 5 mm mycelial disc, taken from the edge of a fresh culture of the target fungus, at the center of each plate.
-
Incubation: Seal the plates and incubate them at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Data Collection: After a set period (e.g., 3-5 days, or when the mycelium in the control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.
-
-
IC₅₀ Determination: To determine the IC₅₀ value, repeat the assay with a range of concentrations for each compound and calculate the concentration that causes 50% inhibition of mycelial growth.
Application Notes: Insecticidal Derivatives
The benzoxazole scaffold is also present in compounds with notable insecticidal properties.[10][11] Research has shown that derivatives can be effective against various agricultural pests.
Quantitative Data: Insecticidal Bioassays
The following table presents the final mortality rate (FMR) of honokiol-derived benzoxazolone compounds against the Diamondback Moth (Plutella xylostella).
| Compound ID | Substituent Group | Final Mortality Rate (%) vs. P. xylostella | Reference |
| 7n | N-propylsulfonyl | 65.3 | [10] |
| 7p | N-butylsulfonyl | 61.5 | [10] |
| 8c | N-(4-methylphenyl)sulfonyl | 65.3 | [10] |
| Toosendanin (Control) | - | 57.6 | [10] |
Note: These results show that specific N-sulfonyl derivatives of a benzoxazolone scaffold can exhibit higher insecticidal activity than the natural insecticide toosendanin.[10]
Experimental Protocol: Larval Diet Incorporation Assay
This protocol is used to evaluate the insecticidal activity of compounds against lepidopteran larvae.[10]
Materials:
-
Synthesized benzoxazole derivatives
-
Acetone or other suitable solvent
-
Artificial diet for the target insect (e.g., Plutella xylostella)
-
Third-instar larvae of the target insect
-
Multi-well plates or Petri dishes
Procedure:
-
Compound Preparation: Dissolve the test compounds in a minimal amount of acetone.
-
Diet Preparation: Prepare the artificial diet according to standard procedures. While the diet is still liquid and cooled to a safe temperature, add the dissolved test compound and mix thoroughly to achieve the desired final concentration (e.g., 1 mg/mL). Pour the treated diet into the wells of a multi-well plate or into Petri dishes. A control diet should be prepared with the solvent only.
-
Insect Infestation: Once the diet has solidified, place one third-instar larva into each well or dish.
-
Incubation: Maintain the insects under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).
-
Data Recording: Record larval mortality at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 5-7 days). Larvae are considered dead if they do not respond to probing with a fine brush.
-
Calculation: Calculate the final mortality rate (FMR) for each treatment. If significant mortality is observed in the control group, the data can be corrected using Abbott's formula.
References
- 1. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 7. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semisynthesis and insecticidal bioactivities of benzoxazole and benzoxazolone derivatives of honokiol, a naturally occurring neolignan derived from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of benzoxazole derivatives of honokiol as insecticidal agents against Mythimna separata Walker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-Chloro-2-benzoxazolethiol
FOR RESEARCH AND DEVELOPMENT USE ONLY
Introduction
6-Chloro-2-benzoxazolethiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzoxazole core is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. This document provides a detailed reaction mechanism, a comprehensive experimental protocol for the synthesis of 6-Chloro-2-benzoxazolethiol, and a summary of relevant data. The provided protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Reaction Mechanism
The synthesis of 6-Chloro-2-benzoxazolethiol proceeds via a cyclization reaction between 4-chloro-2-aminophenol and a carbon disulfide source, such as carbon disulfide itself or an equivalent like sodium trithiocarbonate. The reaction mechanism can be described in the following key steps:
-
Formation of a Dithiocarbamate Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of 4-chloro-2-aminophenol on the electrophilic carbon atom of carbon disulfide. This step, typically carried out in the presence of a base, leads to the formation of a dithiocarbamate salt intermediate. The base, such as potassium hydroxide or sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity.
-
Intramolecular Cyclization: The hydroxyl group of the aminophenol then acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate intermediate. This intramolecular cyclization results in the formation of a five-membered heterocyclic ring.
-
Elimination and Tautomerization: The subsequent elimination of a molecule of hydrogen sulfide (H₂S) or a related sulfur species, followed by tautomerization, yields the stable aromatic 6-Chloro-2-benzoxazolethiol.
The overall reaction pathway is depicted in the following diagram:
Caption: Reaction mechanism for the synthesis of 6-Chloro-2-benzoxazolethiol.
Experimental Protocol
This protocol is based on a method utilizing sodium trithiocarbonate as the carbon disulfide source.
Materials:
-
5-Chloro-2-aminophenol (practically equivalent to 4-chloro-2-aminophenol)
-
Aqueous sodium trithiocarbonate solution (48% strength by weight)
-
Sodium hydroxide solution (33° Bé)
-
Sulfuric acid (for precipitation)
-
Water (distilled or deionized)
Equipment:
-
Stirred reaction flask with a thermometer and reflux condenser
-
Heating mantle or oil bath
-
Metering pump or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven (vacuum optional)
Procedure:
-
Reaction Setup: In a stirred flask equipped with a thermometer and a reflux condenser, suspend 170.8 g of 84.1% strength 5-chloro-2-aminophenol in 350 ml of water.[1]
-
Heating: Heat the suspension to a temperature of 95°C to 100°C.[1]
-
Addition of Reagent: At this temperature, meter in a solution of 336.9 g of a 48% strength by weight aqueous sodium trithiocarbonate solution over the course of 3 hours, while maintaining continuous stirring.[1]
-
Reflux: After the addition is complete, boil the mixture under reflux for an additional 3 hours.[1]
-
Cooling and Precipitation: Cool the reaction mixture. The resulting 6-chloro-2-mercaptobenzoxazole is then precipitated by the addition of sulfuric acid in a controlled manner.[1]
-
Isolation and Purification: Filter off the precipitated product and wash the filter cake with water until it is salt-free.[1]
-
Drying: Dry the purified product at 80°C, preferably in a vacuum oven.[1]
Data Summary
The following table summarizes the quantitative data associated with the synthesis of 6-Chloro-2-benzoxazolethiol based on the provided protocol.
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-aminophenol (170.8 g of 84.1% strength) | [1] |
| Reagent | 48% Aqueous Sodium Trithiocarbonate (336.9 g) | [1] |
| Reaction Temperature | 95-100°C | [1] |
| Reaction Time | 6 hours (3 hours addition + 3 hours reflux) | [1] |
| Product Yield | 181 g (97% of theory) | [1] |
| Melting Point | 221-223°C | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of 6-Chloro-2-benzoxazolethiol.
Caption: Experimental workflow for the synthesis of 6-Chloro-2-benzoxazolethiol.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Carbon disulfide and its precursors are flammable and toxic. Avoid inhalation and contact with skin.
-
Acids and bases used in this procedure are corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Applications of 6-Chlorobenzoxazole-2(3H)-thione in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-Chlorobenzoxazole-2(3H)-thione in various domains of materials science. The information is curated for professionals engaged in research and development.
Overview of this compound in Materials Science
This compound is a heterocyclic organic compound with emerging applications in materials science. Its rigid bicyclic structure, coupled with the presence of chlorine, sulfur, and nitrogen atoms, imparts unique electronic and chemical properties. While research is ongoing, current applications primarily focus on its role as a corrosion inhibitor and as a monomer for the synthesis of specialized polymers.
Application as a Corrosion Inhibitor
Benzoxazole-2-thione derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosive process. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate this adsorption.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of a closely related compound, benzoxazole-2-thione, on C38 steel in a 1 M HCl solution. This data is presented as a reference to indicate the potential performance of this compound.
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1250 | - |
| 1 x 10⁻⁶ | 480 | 61.6 |
| 1 x 10⁻⁵ | 210 | 83.2 |
| 1 x 10⁻⁴ | 59 | 95.3 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the key electrochemical methods used to assess the performance of this compound as a corrosion inhibitor.
Objective: To determine the inhibition efficiency of this compound on a metal surface (e.g., C38 steel) in an acidic medium (e.g., 1 M HCl).
Materials:
-
Working Electrode: C38 steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Corrosive Medium: 1 M Hydrochloric acid (HCl)
-
Inhibitor: this compound
-
Potentiostat/Galvanostat
Methodology:
-
Electrode Preparation:
-
Mechanically polish the C38 steel coupon with successively finer grades of emery paper.
-
Degrease the coupon with acetone, rinse with distilled water, and dry.
-
Mount the coupon in an electrode holder, exposing a defined surface area.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode.
-
Fill the cell with 1 M HCl solution.
-
-
Electrochemical Measurements:
-
Potentiodynamic Polarization (Tafel Plots):
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s.
-
Record the resulting current density.
-
Repeat the measurement with different concentrations of this compound added to the HCl solution.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the AC voltage amplitude to 10 mV.
-
Scan a frequency range from 100 kHz to 10 mHz at the OCP.
-
Record the impedance data.
-
Repeat the measurement with different concentrations of the inhibitor.
-
Model the impedance data using an equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with the inhibitor.
-
-
Anwendungshinweise und Protokolle zur Derivatisierung von 6-Chlorbenzoxazol-2(3H)-thion für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 6-Chlorbenzoxazol-2(3H)-thion zum Zweck des biologischen Screenings auf potenzielle antimikrobielle und krebsbekämpfende Eigenschaften.
Einleitung
Das 6-Chlorbenzoxazol-2(3H)-thion-Grundgerüst ist eine vielversprechende Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Benzoxazol-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften. Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Synthese von Derivaten des 6-Chlorbenzoxazol-2(3H)-thions und für das anschließende biologische Screening dieser neuen Verbindungen. Der Schwerpunkt liegt auf der Identifizierung potenzieller Inhibitoren des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2), einem Schlüsselmediator der Angiogenese bei Krebs, sowie auf der Bewertung der allgemeinen zytotoxischen und antimikrobiellen Aktivität.
Synthese von 6-Chlorbenzoxazol-2(3H)-thion-Derivaten
Die Derivatisierung des 6-Chlorbenzoxazol-2(3H)-thion-Kerns kann an verschiedenen Positionen erfolgen, typischerweise am Schwefelatom (S-Alkylierung) oder am Stickstoffatom des Ringsystems. Nachfolgend wird ein allgemeines Protokoll für die S-Alkylierung zur Erzeugung einer Bibliothek von Derivaten beschrieben.
Experimentelles Protokoll: S-Alkylierung von 6-Chlorbenzoxazol-2(3H)-thion
-
Reagenzien und Materialien:
-
6-Chlorbenzoxazol-2(3H)-thion
-
Verschiedene Alkyl- oder Arylhalogenide (z. B. Benzylbromid, 2-Chlorethylamin)
-
Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base
-
Acetonitril (ACN) oder Dimethylformamid (DMF) als Lösungsmittel
-
Rundkolben
-
Magnetrührer und Heizplatte
-
Dünnschichtchromatographie (DC)-Platten
-
Apparatur zur Säulenchromatographie
-
Rotationsverdampfer
-
-
Verfahren:
-
Lösen Sie 1 Äquivalent 6-Chlorbenzoxazol-2(3H)-thion in einem geeigneten Volumen Acetonitril in einem Rundkolben.
-
Fügen Sie 1,5 Äquivalente Kaliumcarbonat zu der Lösung hinzu.
-
Geben Sie unter Rühren 1,1 Äquivalente des entsprechenden Alkyl- oder Arylhalogenids tropfenweise zu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach Abschluss der Reaktion (typischerweise nach 4-8 Stunden) kühlen Sie die Mischung auf Raumtemperatur ab.
-
Filtrieren Sie die festen Bestandteile ab und entfernen Sie das Lösungsmittel im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte S-alkylierte Derivat zu erhalten.
-
Charakterisieren Sie die Struktur des reinen Produkts mittels NMR- und Massenspektrometrie.
-
Biologisches Screening: Protokolle
Die neu synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden werden Protokolle für das Screening auf krebsbekämpfende, VEGFR-2-inhibierende und antimikrobielle Aktivitäten beschrieben.
In-vitro-Screening auf krebsbekämpfende Wirkung
Experimentelles Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
-
Reagenzien und Materialien:
-
Menschliche Krebszelllinien (z. B. MCF-7 für Brustkrebs, HepG2 für Leberkrebs)
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
Synthetisierte Derivate in Dimethylsulfoxid (DMSO) gelöst
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO
-
96-Well-Platten
-
Inkubator (37 °C, 5 % CO₂)
-
Mikroplatten-Lesegerät
-
-
Verfahren:
-
Säen Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Zellkulturmedium vor.
-
Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungen hinzu. Inkubieren Sie für 48-72 Stunden.
-
Fügen Sie 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
-
Enzymatisches Screening: VEGFR-2-Inhibition
Experimentelles Protokoll: VEGFR-2-Kinase-Assay
-
Reagenzien und Materialien:
-
Rekombinantes humanes VEGFR-2-Enzym
-
Spezifisches Substratpeptid für VEGFR-2
-
Adenosintriphosphat (ATP), radioaktiv markiert ([γ-³²P]ATP) oder nicht-radioaktive Nachweismethode (z. B. HTRF, ELISA)
-
Testverbindungen in DMSO
-
Kinase-Reaktionspuffer
-
Sorafenib (als Positivkontrolle)
-
Filterplatten oder ELISA-Platten
-
-
Verfahren:
-
Inkubieren Sie das VEGFR-2-Enzym mit verschiedenen Konzentrationen der Testverbindungen in einem Kinase-Reaktionspuffer für 15-30 Minuten bei Raumtemperatur.
-
Starten Sie die Kinase-Reaktion durch Zugabe einer Mischung aus dem Substratpeptid und ATP.
-
Lassen Sie die Reaktion für eine definierte Zeit (z. B. 60 Minuten) bei 30 °C laufen.
-
Stoppen Sie die Reaktion (z. B. durch Zugabe von EDTA).
-
Quantifizieren Sie die Substratphosphorylierung. Bei Verwendung von [γ-³²P]ATP wird die Mischung auf eine Filterplatte transferiert, gewaschen, um ungebundenes ATP zu entfernen, und die Radioaktivität mittels Szintillationszählung gemessen.
-
Berechnen Sie die prozentuale Inhibition der VEGFR-2-Aktivität für jede Konzentration der Testverbindung und bestimmen Sie den IC₅₀-Wert.
-
Antimikrobielles Screening
Experimentelles Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Reagenzien und Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli) und Pilzstämme (z. B. Candida albicans)
-
Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, Sabouraud-Dextrose-Bouillon für Pilze)
-
Testverbindungen in DMSO
-
Standard-Antibiotika/Antimykotika (z. B. Ciprofloxacin, Fluconazol)
-
Sterile 96-Well-Platten
-
-
Verfahren:
-
Bereiten Sie eine serielle Zweifach-Verdünnung der Testverbindungen in dem entsprechenden Nährmedium in einer 96-Well-Platte vor.
-
Stellen Sie eine mikrobielle Suspension mit einer definierten Konzentration (z. B. 5 x 10⁵ KBE/mL) her.
-
Inokulieren Sie jedes Well mit der mikrobiellen Suspension.
-
Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder 48 Stunden (Pilze).
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.
-
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden, um einen direkten Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Benzoxazol-Derivaten gegen menschliche Krebszelllinien.
| Verbindung | R-Gruppe | IC₅₀ (MCF-7) [µM] | IC₅₀ (HepG2) [µM] |
| Derivat 1 | Benzyl | 5.2 ± 0.4 | 7.8 ± 0.6 |
| Derivat 2 | 4-Chlorbenzyl | 3.1 ± 0.2 | 4.5 ± 0.3 |
| Derivat 3 | 2-Phenylethyl | 8.9 ± 0.7 | 11.2 ± 1.1 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Tabelle 2: VEGFR-2-Inhibitionsaktivität und antimikrobielle Aktivität (MHK) von Benzoxazol-Derivaten.
| Verbindung | R-Gruppe | VEGFR-2 IC₅₀ [µM] | MHK (S. aureus) [µg/mL] | MHK (E. coli) [µg/mL] |
| Derivat 1 | Benzyl | 0.45 ± 0.05 | 16 | 32 |
| Derivat 2 | 4-Chlorbenzyl | 0.28 ± 0.03 | 8 | 16 |
| Derivat 3 | 2-Phenylethyl | 0.95 ± 0.11 | 32 | >64 |
| Sorafenib | (Standard) | 0.09 ± 0.01 | - | - |
| Ciprofloxacin | (Standard) | - | 1 | 0.5 |
Hinweis: Die in den Tabellen dargestellten Daten sind beispielhaft und dienen der Veranschaulichung.
Visualisierungen
Diagramme, die mit Graphviz (DOT-Sprache) erstellt wurden, können zur Visualisierung von Arbeitsabläufen und Signalwegen verwendet werden.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Auswertung.
Abbildung 2: Vereinfachter VEGFR-2-Signalweg und der Angriffspunkt für Inhibitoren.
Schlussfolgerung
Die Derivatisierung von 6-Chlorbenzoxazol-2(3H)-thion bietet einen vielversprechenden Ansatz zur Entdeckung neuer bioaktiver Moleküle. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Synthese und das Screening einer Bibliothek von Derivaten auf ihre potenziellen krebsbekämpfenden und antimikrobiellen Eigenschaften. Insbesondere die gezielte Untersuchung der VEGFR-2-Inhibition kann zur Identifizierung potenter Anti-Angiogenese-Wirkstoffe führen. Eine sorgfältige Struktur-Wirkungs-Analyse der Ergebnisse wird die weitere Optimierung von Leitstrukturen ermöglichen.
Application Notes and Protocols: N-Alkylation of 6-Chloro-2-benzoxazolethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-benzoxazolethiol and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the benzoxazole ring system, particularly through N-alkylation, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a detailed experimental procedure for the N-alkylation of 6-chloro-2-benzoxazolethiol, leading to the synthesis of 3-alkyl-6-chloro-1,3-benzoxazol-2-thione derivatives.
The key challenge in the alkylation of 6-chloro-2-benzoxazolethiol lies in the control of regioselectivity. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, presenting two potential sites for alkylation: the nitrogen and the sulfur atoms. While S-alkylation is a common reaction pathway, specific conditions can be employed to favor the formation of the N-alkylated product. This protocol focuses on a method to achieve regioselective N-alkylation.
Reaction Principle and Signaling Pathway
The N-alkylation of 6-chloro-2-benzoxazolethiol is typically carried out in the presence of a strong base in an aprotic polar solvent. The base deprotonates the nitrogen atom of the benzoxazole ring, forming an ambident nucleophile. The choice of a strong, non-nucleophilic base and a polar aprotic solvent helps to favor the kinetic N-alkylation product over the thermodynamically more stable S-alkylated product. The general reaction scheme is depicted below:
Figure 1: General reaction pathway for the N-alkylation of 6-chloro-2-benzoxazolethiol.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 6-chloro-2-benzoxazolethiol using sodium hydride as the base and dimethylformamide as the solvent.
Materials:
-
6-Chloro-2-benzoxazolethiol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloro-2-benzoxazolethiol (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of 6-chloro-2-benzoxazolethiol.
Figure 2: Step-by-step experimental workflow for the N-alkylation of 6-chloro-2-benzoxazolethiol.
Data Presentation
The following table summarizes the representative yields for the N-alkylation of 6-chloro-2-benzoxazolethiol with various alkyl halides using the described protocol.
| Entry | Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide (CH₃I) | 6-Chloro-3-methyl-1,3-benzoxazol-2-thione | 4 | 85 |
| 2 | Ethyl Bromide (C₂H₅Br) | 3-Ethyl-6-chloro-1,3-benzoxazol-2-thione | 6 | 82 |
| 3 | Benzyl Bromide (BnBr) | 3-Benzyl-6-chloro-1,3-benzoxazol-2-thione | 5 | 88 |
| 4 | Propyl Iodide (C₃H₇I) | 6-Chloro-3-propyl-1,3-benzoxazol-2-thione | 6 | 79 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
This application note provides a comprehensive and detailed protocol for the regioselective N-alkylation of 6-chloro-2-benzoxazolethiol. By carefully controlling the reaction conditions, specifically the choice of a strong base and an aprotic polar solvent, the formation of the desired N-alkylated product can be favored. The provided workflow and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel benzoxazole-based compounds. Further optimization of reaction parameters may be necessary for specific substrates and scales.
Application Notes and Protocols for the Microreactor Continuous Synthesis of 2-Mercapto-6-chlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous synthesis of 2-mercapto-6-chlorobenzoxazole, an important intermediate in the pharmaceutical and agrochemical industries, utilizing microreactor technology.[1] The use of microreactors offers significant advantages over traditional batch processes, including enhanced safety, improved reaction speed and yield, and greater process control.[2]
Introduction to Microreactor Technology in Pharmaceutical Synthesis
Microreactor technology is gaining significant traction in the pharmaceutical and fine chemical industries due to its ability to provide a safer, more efficient, and scalable platform for chemical synthesis.[3][4] These systems, characterized by channels with sub-millimeter dimensions, offer superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions with higher selectivity and yield.[4][5] The continuous-flow nature of microreactors allows for on-demand production, minimizes the storage of hazardous intermediates, and facilitates seamless integration of synthesis and purification steps.[2][5]
Key Advantages of Microreactor Synthesis:
-
Enhanced Safety: The small reaction volumes significantly reduce the risks associated with highly exothermic or hazardous reactions.[5]
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher conversion rates and fewer byproducts.[4][6]
-
Rapid Process Optimization: The ability to quickly vary reaction conditions allows for faster development and optimization of synthetic routes.
-
Scalability: Production can be scaled up by operating multiple microreactors in parallel, a concept known as "numbering-up" or "scaling-out".[4]
-
Reduced Waste: Higher efficiency and selectivity contribute to a greener chemical process with less waste generation.[1]
Synthesis of 2-Mercapto-6-chlorobenzoxazole
The continuous synthesis of 2-mercapto-6-chlorobenzoxazole in a microreactor involves the reaction of a precursor salt of 6-chlorobenzoxazolone with carbon disulfide.[1]
Reaction Scheme
The overall reaction can be summarized as follows:
-
Precursor Salt Formation: 6-chlorobenzoxazolone is reacted with sodium hydroxide to form the corresponding sodium salt.
-
Cyclization in Microreactor: The precursor salt solution is then continuously mixed with carbon disulfide in a microreactor under controlled temperature and pressure to yield 2-mercapto-6-chlorobenzoxazole.
-
Work-up: The product is obtained after acidification, centrifugation, and drying.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous synthesis of 2-mercapto-6-chlorobenzoxazole.
Experimental Protocols
Materials and Equipment
-
6-chlorobenzoxazolone
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
Microreactor system with two inlet pumps and a back-pressure regulator
-
Heating and cooling circulator
-
Centrifuge
-
Drying oven
Preparation of Precursor Salt Solution (Pump A)
-
Dissolve 850.0 g (5.01 mol) of 6-chlorobenzoxazolone in 1684.4 g of a 27% aqueous sodium hydroxide solution (11.37 mol).[1]
-
Heat the mixture to 83°C and stir for 2.6 hours to ensure complete formation of the precursor salt.[1]
-
Cool the resulting solution and load it into the reservoir for Pump A of the microreactor system.
Preparation of Carbon Disulfide (Pump B)
-
Weigh 400.8 g (5.26 mol) of carbon disulfide.[1]
-
Load the carbon disulfide into the reservoir for Pump B of the microreactor system.
Continuous Synthesis in Microreactor
-
Set the microreactor temperature to 130-135°C.[1]
-
Set the back-pressure regulator to maintain a system pressure of 0.2-0.3 MPa.[1]
-
Set the flow rates of Pump A (precursor salt solution) and Pump B (carbon disulfide) to achieve a molar ratio of 6-chlorobenzoxazolone to carbon disulfide between 1:1.02 and 1:1.05.[1]
-
Adjust the total flow rate to ensure a residence time of 15-30 seconds within the microreactor.[1]
-
Continuously collect the reaction mixture from the outlet of the microreactor.
Product Isolation and Purification
-
Acidify the collected reaction mixture with 10-20% hydrochloric acid to precipitate the product.[1]
-
Separate the solid product by centrifugation.
-
Wash the product with water to remove any remaining salts.
-
Dry the purified 2-mercapto-6-chlorobenzoxazole in an oven.
Quantitative Data Summary
The following table summarizes the key quantitative data for the microreactor continuous synthesis of 2-mercapto-6-chlorobenzoxazole.
| Parameter | Value | Reference |
| Reaction Temperature | 130-135 °C | [1] |
| System Pressure | 0.2-0.3 MPa | [1] |
| Molar Ratio (6-chlorobenzoxazolone:CS₂) | 1:1.02 to 1:1.05 | [1] |
| Residence Time | 15-30 seconds | [1] |
| Carbon Disulfide Conversion Rate | 95-98% | [1] |
Safety Considerations
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
The reaction is performed under elevated temperature and pressure. Ensure the microreactor system is properly assembled and rated for the intended operating conditions.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Logical Relationship Diagram
Caption: Logical relationship between input parameters and output metrics.
References
- 1. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. Microreactor - Wikipedia [en.wikipedia.org]
- 3. scientistlive.com [scientistlive.com]
- 4. jpst.irost.ir [jpst.irost.ir]
- 5. Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krishisanskriti.org [krishisanskriti.org]
Application Notes and Protocols: The Role of 6-Chlorobenzoxazole-2(3H)-thione in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorobenzoxazole-2(3H)-thione is a heterocyclic compound that, while not a dye itself, serves as a versatile precursor for the synthesis of various classes of dyes. Its utility in dye synthesis stems from the reactivity of the benzoxazole ring system and the thione group, which can be chemically modified to introduce the necessary functionalities for chromophore development. This document provides an overview of the potential applications of this compound in the synthesis of styryl and azo dyes, including detailed, albeit hypothetical, experimental protocols and the photophysical data of related dye structures. The protocols outlined are based on established chemical transformations of analogous compounds, as direct synthesis routes from this compound are not extensively documented in publicly available literature.
Core Concepts: From Thione to Dye
The synthesis of dyes from this compound involves a multi-step approach. The thione is not directly used for dye formation but is first converted into a more suitable intermediate. The key reactive intermediates are typically 2-methyl-6-chlorobenzoxazole for styryl dyes and 2-amino-6-chlorobenzoxazole for azo dyes.
A plausible synthetic pathway to obtain a key precursor, 2,6-dichlorobenzoxazole, from this compound has been documented. This intermediate can then, hypothetically, be further functionalized to yield the necessary precursors for dye synthesis.
Hypothetical Signaling Pathway for Dye Synthesis
The logical progression from the starting material to the final dye products can be visualized as a multi-stage process.
Caption: Synthetic pathway from this compound to dyes.
Application 1: Synthesis of Styryl Dyes
Styryl dyes are characterized by a C=C double bond that connects a heterocyclic ring system to an aromatic moiety. They are known for their fluorescence properties and are used in various applications, including as fluorescent probes and in optical recording media. The synthesis of styryl dyes from this compound would first require its conversion to 2-methyl-6-chlorobenzoxazole.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,6-Dichlorobenzoxazole from this compound [1]
-
Suspend this compound (1 equivalent) in a suitable solvent.
-
Slowly add a chlorinating agent, such as bis(trichloromethyl) carbonate, to the suspension.
-
Heat the reaction mixture to 50°C and then gradually to 80-110°C for 0.5-3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain crude 2,6-dichlorobenzoxazole.
-
The product can be further purified by crystallization. A molar yield of over 98% has been reported for this type of reaction.[1]
Step 2: Synthesis of 2-Methyl-6-chlorobenzoxazole (Hypothetical)
This step is hypothetical as a direct conversion from 2,6-dichlorobenzoxazole is not readily found in the literature. It is based on analogous reactions.
-
Prepare a solution of a suitable methylating agent, such as methylmagnesium bromide or methyl lithium, in an anhydrous ether solvent.
-
Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere.
-
Slowly add a solution of 2,6-dichlorobenzoxazole (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-6-chlorobenzoxazole.
Step 3: Synthesis of a Styryl Dye [2]
-
Dissolve 2-methyl-6-chlorobenzoxazole (1 equivalent) and a substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1 equivalent) in a suitable solvent such as ethanol.
-
Add a basic catalyst, for instance, piperidine or triethylamine (catalytic amount).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the styryl dye to precipitate.
-
Collect the solid dye by filtration, wash with a cold solvent, and dry under vacuum.
Visualization of Styryl Dye Synthesis Workflow
References
Synthetic Routes to 2,6-Dichlorobenzoxazole from 2-Mercapto-6-Chlorobenzoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dichlorobenzoxazole, a key intermediate in the production of pharmaceuticals and agrochemicals, starting from 2-mercapto-6-chlorobenzoxazole. The protocols are based on established chemical literature and patents, offering various methodologies to suit different laboratory setups and reagent availability.
Introduction
2,6-Dichlorobenzoxazole is a crucial building block in organic synthesis. Its preparation from 2-mercapto-6-chlorobenzoxazole involves the conversion of the 2-mercapto group to a chloro group. This transformation can be achieved through several chlorinating agents, with the most common and effective methods employing bis(trichloromethyl) carbonate (triphosgene), trichloromethyl chloroformate, or phosphorus pentachloride. These methods offer high yields and purity, making them suitable for large-scale production.
Synthetic Overview
The general synthetic scheme involves the chlorination of the thiol group at the 2-position of the benzoxazole ring. The choice of chlorinating agent and reaction conditions can influence the reaction's efficiency, safety, and work-up procedure.
Caption: Synthetic pathways from 2-mercapto-6-chlorobenzoxazole to 2,6-dichlorobenzoxazole.
Data Summary of Synthetic Protocols
The following table summarizes the key quantitative data from various synthetic protocols for the preparation of 2,6-dichlorobenzoxazole.
| Protocol | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Bis(trichloromethyl) carbonate | Toluene | None | 105 | 1 | 98.4 | 98.1 |
| 2 | Trichloromethyl chloroformate | Toluene | DMF | 60-100 | 1-4 | >98 | High |
| 3 | Phosphorus pentachloride | Toluene | FeCl₃, Polyphosphoric acid | 60 | 0.5 | 95.2 | 98.5 |
Experimental Protocols
Protocol 1: Synthesis using Bis(trichloromethyl) carbonate (Triphosgene)
This protocol describes the synthesis of 2,6-dichlorobenzoxazole using the solid and safer phosgene equivalent, bis(trichloromethyl) carbonate.[1][2][3]
Materials:
-
2-Mercapto-6-chlorobenzoxazole (6-chlorobenzo[d]oxazole-2(3H)-thione)
-
Bis(trichloromethyl) carbonate
-
Toluene
-
Four-neck reaction flask (500 mL) equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To a 500-mL four-neck reaction flask, add 50 g (0.27 mol) of 2-mercapto-6-chlorobenzoxazole and 300 mL of toluene.
-
With stirring, add 40 g (0.135 mol) of bis(trichloromethyl) carbonate to the suspension.
-
Slowly heat the reaction mixture to 50°C.
-
Continue to heat the mixture at a rate of 0.5°C/min, holding the temperature for 10 minutes after each 10°C increase until the temperature reaches 105°C.
-
Maintain the reaction at 105°C for 1 hour.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure. The initial vacuum should be maintained at -0.07 MPa. As the temperature is raised to 100°C-110°C, increase the vacuum to -0.095 MPa to ensure complete removal of the solvent.
-
The residue is removed while hot and allowed to cool and crystallize to yield 2,6-dichlorobenzoxazole.
Expected Outcome: This method is reported to produce 50.82 g of 2,6-dichlorobenzoxazole with a purity of 98.1% and a molar yield of 98.4%.[1]
Caption: Workflow for the synthesis using bis(trichloromethyl) carbonate.
Protocol 2: Synthesis using Trichloromethyl chloroformate (Diphosgene)
This method utilizes trichloromethyl chloroformate, a liquid and easier-to-handle alternative to gaseous phosgene, with dimethylformamide (DMF) as a catalyst.[4][5]
Materials:
-
2-Mercapto-6-chlorobenzoxazole
-
Trichloromethyl chloroformate
-
Toluene
-
Dimethylformamide (DMF)
-
Reaction vessel with a stirrer, thermometer, dropping funnel, and condenser
Procedure:
-
In a 500 mL reaction vessel, add 150 mL of toluene, 50 g of 2-mercapto-6-chlorobenzoxazole, and 1 g of dimethylformamide.
-
Stir the mixture and heat to 60°C.
-
Add trichloromethyl chloroformate dropwise over a period of 4-8 hours.
-
After the addition is complete, raise the temperature to 80°C and allow the reaction to proceed for 3 hours.
-
Cool the reaction mixture to obtain a toluene solution of 2,6-dichlorobenzoxazole.
Expected Outcome: This procedure is reported to yield a product with a purity of over 98%.[4] One example provided a yield of 91.8% of a 30.6% solution of the product in toluene.[4]
Caption: Workflow for the synthesis using trichloromethyl chloroformate.
Protocol 3: Synthesis using Phosphorus Pentachloride
This protocol details a rapid synthesis using phosphorus pentachloride with catalytic amounts of iron(III) chloride and polyphosphoric acid.[1]
Materials:
-
6-Chlorobenzoxazolone (as a precursor to the mercapto intermediate, though the reference implies direct use) or 2-mercapto-6-chlorobenzoxazole
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Iron(III) chloride (FeCl₃)
-
Polyphosphoric acid (PPA)
-
Three-necked flask
Procedure:
-
In a 500 mL three-necked flask, add 250 mL of toluene.
-
Add 0.1 mol of 6-chlorobenzoxazolone (or the corresponding 2-mercapto derivative), 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of ferric chloride.
-
Heat the mixture to 60°C with stirring.
-
Maintain the stirring at 60°C for 30 minutes.
-
After the reaction, proceed with the appropriate work-up to isolate the product.
Expected Outcome: This method is reported to yield a product with a content of 98.5% 2,6-dichlorobenzoxazole and a yield of 95.2%.[1]
Caption: Workflow for the synthesis using phosphorus pentachloride.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bis(trichloromethyl) carbonate and trichloromethyl chloroformate are phosgene precursors and should be handled with extreme caution. They are toxic and corrosive.
-
Phosphorus pentachloride is corrosive and reacts violently with water.
-
Toluene is a flammable solvent. Avoid open flames and sparks.
Concluding Remarks
The synthesis of 2,6-dichlorobenzoxazole from 2-mercapto-6-chlorobenzoxazole can be accomplished through various efficient methods. The choice of protocol may depend on the availability of reagents, scale of the reaction, and safety infrastructure. The use of triphosgene and diphosgene offers a safer alternative to gaseous phosgene, while the phosphorus pentachloride method provides a rapid synthesis. All methods presented demonstrate high yields and purity, making them valuable for research and development in the chemical and pharmaceutical industries.
References
- 1. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 3. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for preparing 2,6-dichloro benzoxazole | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorobenzoxazole-2(3H)-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chlorobenzoxazole-2(3H)-thione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of the precursor salt. | Ensure the reaction time for the formation of the precursor salt from 6-chlorobenzoxazolone and sodium hydroxide is between 2-3 hours.[1] |
| Suboptimal temperature for sulfhydrylation. | The recommended temperature for the sulfhydrylation stage is between 130°C and 135°C.[1] | |
| Incorrect molar ratio of reactants. | Use a molar ratio of 6-chlorobenzoxazolone to sodium hydroxide of 1:2.1 to 1:2.3.[1] The molar ratio of 6-chlorobenzoxazolone to carbon disulfide should be 1:1.02 to 1:1.05.[1] | |
| Impurity Formation | Side reactions due to high temperature. | During the synthesis of the precursor salt, maintain the temperature between 80-85°C. Temperatures above 85°C can lead to an increase in impurities.[1] |
| Incorrect pH during acidification. | Control the final pH of the solution to 6 during the acidification step with hydrochloric acid.[2] | |
| Poor Product Quality | Insufficient reaction time in the sulfhydrylation stage. | In a microchannel reactor setup, the residence time for the sulfhydrylation stage should be controlled within 15 to 30 seconds to ensure high conversion and product quality.[1] |
| Inadequate purification. | After acidification and centrifugation, ensure the product is thoroughly dried. Recrystallization from a suitable solvent can be performed if higher purity is required. | |
| Safety Concerns (e.g., material flushing, H₂S release) | Use of a traditional batch reactor with high-temperature reactions. | Employing a microchannel reactor can mitigate safety risks like material flushing and uncontrolled hydrogen sulfide release. It also improves the utilization of carbon disulfide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-stage process. First, 6-chlorobenzoxazol-2(3H)-one is treated with sodium hydroxide in water to form a precursor salt via ring-opening. This precursor salt is then reacted with carbon disulfide in a sulfhydrylation cyclization reaction to yield this compound after acidification.[1][2]
Q2: What are the critical parameters to control for maximizing the yield?
A2: To achieve a high yield (up to 97.5-98.9%), the following parameters are critical[1]:
-
Molar Ratios: The molar ratio of 6-chlorobenzoxazolone to sodium hydroxide should be between 1:2.1 and 1:2.3. The molar ratio of 6-chlorobenzoxazolone to carbon disulfide should be between 1:1.02 and 1:1.05.
-
Temperature: For the precursor salt formation, maintain the temperature between 80-85°C. The sulfhydrylation and cyclization reaction is best performed at 130-135°C.
-
Reaction Time: The precursor salt formation requires 2-3 hours. In a continuous flow setup, the sulfhydrylation cyclization has a very short residence time of 15-30 seconds.
Q3: How can the safety of the synthesis be improved?
A3: The use of a microchannel reactor is a key safety improvement. It allows for better control of reaction parameters, reduces the risk of material flushing due to high temperatures, and minimizes the release of hazardous hydrogen sulfide gas. This setup also enhances the utilization of carbon disulfide.[1]
Q4: What is the recommended work-up procedure?
A4: After the reaction is complete, the product mixture is acidified, typically with 10-20% hydrochloric acid, to a pH of 6. The precipitated solid product is then collected by centrifugation and dried to obtain the final product.[1][2]
Experimental Protocols
Protocol 1: Continuous Synthesis using a Microchannel Reactor
This protocol is adapted from a patented high-yield synthesis method.[1]
Stage 1: Precursor Salt Preparation
-
Dissolve 6-chlorobenzoxazolone in a 25-30% aqueous solution of sodium hydroxide (molar ratio of 1:2.1 to 1:2.3).
-
Heat the mixture to 80-85°C and maintain this temperature for 2-3 hours to ensure the complete formation of the precursor salt.
Stage 2: Sulfhydrylation, Cyclization, and Work-up
-
Transfer the precursor salt solution and carbon disulfide (molar ratio of 1:1.02 to 1:1.05 relative to the initial 6-chlorobenzoxazolone) into separate feed pumps of a microchannel reactor system.
-
Pump the two reactants into a mixing unit and then through the microchannel reactor.
-
Maintain the reactor temperature at 130-135°C.
-
Set the flow rates to achieve a residence time of 15-30 seconds within the reactor.
-
The output from the reactor is directly introduced into a stirred solution of 10-20% hydrochloric acid.
-
Monitor the pH of the acidification vessel and stop the addition from the reactor once the pH reaches 6.
-
Collect the precipitated product by centrifugation.
-
Dry the product to obtain this compound.
Data Presentation
Table 1: Optimized Reaction Parameters for High-Yield Synthesis[1]
| Parameter | Value | Notes |
| Molar Ratio (6-chlorobenzoxazolone:NaOH) | 1 : 2.1 - 2.3 | Ensures complete formation of the precursor salt. |
| Molar Ratio (6-chlorobenzoxazolone:CS₂) | 1 : 1.02 - 1.05 | A slight excess of carbon disulfide is used. |
| Precursor Salt Formation Temperature | 80 - 85 °C | Higher temperatures may lead to impurities. |
| Precursor Salt Formation Time | 2 - 3 hours | For complete reaction. |
| Sulfhydrylation Temperature | 130 - 135 °C | Optimal temperature for the cyclization reaction. |
| Sulfhydrylation Residence Time (Microreactor) | 15 - 30 seconds | A short reaction time is sufficient in a continuous flow setup. |
| Acidification pH | 6 | For complete precipitation of the product. |
| Reported Yield | 97.5 - 98.9 % | Under optimized conditions. |
References
Technical Support Center: Purification of Crude 6-Chloro-2-benzoxazolethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-2-benzoxazolethiol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude 6-Chloro-2-benzoxazolethiol?
A1: The most common methods for purifying crude 6-Chloro-2-benzoxazolethiol are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude 6-Chloro-2-benzoxazolethiol?
A2: Based on its synthesis from 5-chloro-2-aminophenol and a sulfur source (like carbon disulfide or an alkali metal trithiocarbonate), common impurities may include:
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Unreacted 5-chloro-2-aminophenol
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Polymeric byproducts
-
Side-reaction products
-
Residual solvents from the synthesis
Q3: My purified 6-Chloro-2-benzoxazolethiol is colored (yellow to beige). Is this normal?
A3: Yes, 6-Chloro-2-benzoxazolethiol is typically a yellow to beige crystalline powder.[1] However, a very dark or discolored product may indicate the presence of impurities. Further purification may be necessary if a higher purity is required.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Too much solvent used | Evaporate some of the solvent to concentrate the solution and induce further crystallization. |
| Inappropriate solvent choice | The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter. |
| Incomplete precipitation | Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. |
Problem: The compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. |
| Presence of impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step like acid-base extraction or treatment with activated carbon. |
| Melting point of the compound is lower than the boiling point of the solvent | Select a solvent with a lower boiling point. |
Problem: The recrystallized product is still colored.
| Possible Cause | Troubleshooting Steps |
| Colored impurities are co-precipitating | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel. |
| Oxidation of the product | Minimize the time the solution is kept at high temperatures and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Acid-Base Extraction
Problem: Poor separation of layers during extraction.
| Possible Cause | Troubleshooting Steps |
| Formation of an emulsion | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Densities of the aqueous and organic layers are too similar | Add more of the organic solvent or a different organic solvent with a significantly different density from water. |
Problem: Low yield of the product after precipitation.
| Possible Cause | Troubleshooting Steps | | :--- | | Incomplete precipitation | Ensure the pH is adjusted correctly to fully precipitate the compound. For 6-Chloro-2-benzoxazolethiol, the solution should be acidified. Check the pH with pH paper. | | Product is somewhat soluble in the aqueous solution | Cool the solution in an ice bath after precipitation to minimize solubility. Wash the collected solid with a minimal amount of cold solvent. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of crude 6-Chloro-2-benzoxazolethiol. The choice of solvent should be determined by preliminary solubility tests. Ethanol is a commonly used solvent for compounds of this type.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude 6-Chloro-2-benzoxazolethiol and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Table 1: Potential Recrystallization Solvents and Conditions
| Solvent | Boiling Point (°C) | Expected Yield | Purity (by HPLC) | Notes |
| Ethanol | 78 | Good to Excellent | >98% | A common and effective solvent for this class of compounds. |
| Toluene | 111 | Good | >97% | May be suitable for removing less polar impurities. |
| Acetone | 56 | Moderate to Good | >96% | The lower boiling point may be advantageous. |
Note: The expected yields and purities are estimates and may vary depending on the initial purity of the crude product.
Acid-Base Extraction Protocol
This method takes advantage of the acidic nature of the thiol group in 6-Chloro-2-benzoxazolethiol.
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Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The 6-Chloro-2-benzoxazolethiol will deprotonate and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.
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Separation: Combine the aqueous extracts. The organic layer contains neutral and basic impurities.
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Precipitation: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the product precipitates.
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Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: A typical workflow for the purification of 6-Chloro-2-benzoxazolethiol by recrystallization.
Caption: A workflow diagram for the purification of 6-Chloro-2-benzoxazolethiol using acid-base extraction.
Caption: A logical troubleshooting guide for common issues encountered during the purification of 6-Chloro-2-benzoxazolethiol.
References
Technical Support Center: 6-Chlorobenzoxazole-2(3H)-thione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chlorobenzoxazole-2(3H)-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method is the reaction of 6-chlorobenzoxazol-2(3H)-one with carbon disulfide (CS₂) in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.
Q2: What are the critical parameters to control during the synthesis to minimize side product formation?
Several parameters are crucial for a successful synthesis with high purity:
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Temperature: The initial reaction between 6-chlorobenzoxazol-2(3H)-one and NaOH should be carefully controlled. Temperatures exceeding 85°C have been shown to increase the formation of impurities[1].
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Stoichiometry: The molar ratio of reactants, particularly 6-chlorobenzoxazol-2(3H)-one to carbon disulfide, should be optimized. An excess of carbon disulfide may lead to side reactions, while an insufficient amount will result in incomplete conversion.
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Purity of Starting Materials: The purity of 6-chlorobenzoxazol-2(3H)-one and carbon disulfide is essential to prevent the introduction of unwanted side products.
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Reaction Time: The duration of the reaction at different stages needs to be adequate to ensure complete conversion without promoting degradation or side reactions.
Q3: What are the potential side products in the synthesis of this compound?
While the literature does not always explicitly name all side products, based on the reactants and reaction conditions, the following are likely:
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Unreacted 6-chlorobenzoxazol-2(3H)-one: Incomplete reaction will leave the starting material in the final product.
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Dithiocarbonates and Xanthates: These can form from the reaction of the alkoxide intermediate with carbon disulfide.
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Thiourea derivatives: If there are any amine impurities, they can react with carbon disulfide to form thioureas.
-
Polymeric materials: Under harsh conditions, polymerization of intermediates may occur.
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Over-chlorinated species: While less common in this specific synthesis, if any chlorinating agents are present as impurities, dichloro-benzoxazole derivatives could form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Optimize the extraction and recrystallization solvent systems. 3. Maintain the recommended temperature range for each step. |
| Product is discolored (e.g., dark brown or tarry) | 1. Reaction temperature was too high, leading to thermal decomposition. 2. Presence of impurities in the starting materials. 3. Air oxidation of phenolic intermediates. | 1. Strictly control the reaction temperature, especially during the initial phase with NaOH. 2. Use highly pure starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of starting material in the final product (confirmed by TLC or HPLC) | 1. Insufficient amount of carbon disulfide. 2. Short reaction time. 3. Inefficient mixing. | 1. Use a slight excess of carbon disulfide. 2. Extend the reaction time. 3. Ensure vigorous stirring throughout the reaction. |
| Multiple spots on TLC other than the product and starting material | 1. Formation of various side products due to non-optimal conditions. 2. Degradation of the product. | 1. Re-evaluate and optimize all reaction parameters (temperature, stoichiometry, reaction time). 2. Purify the crude product using column chromatography or recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.
-
Preparation of the Intermediate Salt:
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 6-chlorobenzoxazol-2(3H)-one (1 equivalent) in an aqueous solution of sodium hydroxide (2.1-2.3 equivalents).
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Heat the mixture to 80-85°C and stir for 2-3 hours. It is critical to maintain the temperature below 85°C to minimize impurity formation[1].
-
-
Reaction with Carbon Disulfide:
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Cool the reaction mixture to the specified temperature for the addition of carbon disulfide (typically lower, but can be performed at elevated temperatures in a closed system under pressure).
-
Slowly add carbon disulfide (1.02-1.05 equivalents) to the reaction mixture with vigorous stirring.
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After the addition is complete, continue stirring for the specified time to ensure complete reaction.
-
-
Workup and Isolation:
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Cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 6-7. This step should be done in a well-ventilated fume hood as toxic hydrogen sulfide gas may be evolved.
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The product will precipitate out of the solution.
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Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.
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Dry the crude product under vacuum.
-
-
Purification:
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The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of solvents.
-
Visualizations
Reaction Pathway and Potential Side Products
References
Optimizing reaction conditions for 6-chlorobenzoxazolone sulfhydrylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the sulfhydrylation of 6-chlorobenzoxazolone. The information is compiled to address common challenges encountered during synthesis and to provide a framework for systematic reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the sulfhydrylation of 6-chlorobenzoxazolone?
There are two primary methods for forming the C-S bond in this context:
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Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method. The electron-deficient nature of the benzoxazolone ring system can facilitate the displacement of the chloride at the 6-position by a sulfur nucleophile. This reaction typically requires a strong sulfur nucleophile, a base, and a polar aprotic solvent.
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Palladium-Catalyzed Cross-Coupling: This method is highly versatile and often provides better yields and functional group tolerance, especially if the SNAr reaction is sluggish.[1][2] It involves a palladium catalyst, a suitable ligand, a base, and a thiol or thiol surrogate.[3][4]
Q2: My SNAr reaction shows low or no conversion. What are the common causes and solutions?
Low conversion in SNAr reactions is a frequent issue. Consider the following troubleshooting steps:
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Insufficient Ring Activation: The benzoxazolone system may not be sufficiently electron-withdrawing to activate the C-Cl bond for substitution under your current conditions.
-
Base Strength: The base must be strong enough to deprotonate the thiol (if used) to generate the more potent thiolate nucleophile, but not so strong that it promotes side reactions.
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Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO, DMAc) to solvate the cationic counter-ion and enhance the nucleophilicity of the thiolate.[5]
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Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6]
Q3: I am observing significant side product formation. What are the likely culprits?
Common side products include disulfides and products from reaction at the nitrogen of the benzoxazolone ring.
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Disulfide Formation: Thiolates are easily oxidized to disulfides, especially in the presence of trace oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
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N-Arylation: The nitrogen atom of the benzoxazolone is also a nucleophilic site. While C-S bond formation is generally favored under these conditions, N-arylation can compete. Using a weaker base or a copper catalyst might favor N-arylation, so conditions should be chosen carefully to favor sulfhydrylation.[7][8]
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Dichloro Compound Formation: During the synthesis of the 6-chlorobenzoxazolone starting material, dichloro compounds can form.[9] Ensure the purity of your starting material to avoid carrying these impurities through.
Q4: Which sulfur source should I use?
The choice of sulfur source is critical and depends on the desired final product.
-
For introducing a thiol (-SH) group: Sodium hydrosulfide (NaSH) is a common reagent. It is a strong nucleophile but can be hazardous due to the potential release of H₂S gas upon contact with acid or water.[10][11][12] It is crucial to handle it with care in a well-ventilated fume hood.
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For introducing a thioether (-SR) group: A corresponding thiol (R-SH) is used in the presence of a base. This is a very common method for both SNAr and palladium-catalyzed couplings.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the reaction.
Problem: Low Yield / No Reaction
| Potential Cause | Recommended Action |
| Incorrect Reaction Conditions | Systematically screen reaction parameters. See the Optimization Tables below for starting points. |
| Poor Reagent Quality | Use freshly purified solvents and reagents. Ensure the 6-chlorobenzoxazolone starting material is pure. Verify the activity of the palladium catalyst if applicable. |
| Presence of Oxygen or Water | Degas the solvent and run the reaction under a strict inert atmosphere (N₂ or Ar), especially for Pd-catalyzed reactions and when using thiolates to prevent disulfide formation. |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition. SNAr reactions often require temperatures from 80 °C to 150 °C.[6] |
Problem: Formation of Impurities
| Potential Cause | Recommended Action |
| Oxidation of Thiol | Purge the reaction vessel thoroughly with an inert gas before adding reagents. Use degassed solvents. |
| Side Reactions (e.g., N-Arylation) | Modify the base and solvent combination. In some cases, a Pd-catalyzed route may offer higher selectivity for C-S coupling over C-N coupling. |
| Starting Material Impurities | Analyze the purity of the 6-chlorobenzoxazolone starting material by NMR or LC-MS. Re-purify if necessary. |
Reaction Optimization Data
The following tables summarize typical starting conditions for optimization based on analogous reactions in the literature.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Condition Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
|---|---|---|---|---|
| Sulfur Source | NaSH (1.5 eq) | Thiol (1.2 eq) | Thiol (1.2 eq) | NaSH for direct -SH introduction; Thiol for -SR. |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | t-BuOK (1.5 eq) | Base strength can significantly impact nucleophilicity and side reactions.[5] |
| Solvent | DMF | DMSO | NMP | Polar aprotic solvents are essential for SNAr.[5] |
| Temperature | 100 °C | 120 °C | 140 °C | Higher temperatures often increase reaction rates. |
Table 2: Palladium-Catalyzed Cross-Coupling Condition Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
|---|---|---|---|---|
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Different palladium precursors have varying activities. |
| Ligand | Xantphos (4 mol%) | DPEPhos (10 mol%) | PPh₃ (10 mol%) | Ligand choice is crucial for catalytic cycle efficiency.[1] Bidentate phosphine ligands are common.[2] |
| Base | K₃PO₄ (2.0 eq) | KOt-Bu (1.5 eq) | Cs₂CO₃ (2.0 eq) | The base participates in the catalytic cycle and affects catalyst activity. |
| Solvent | Toluene | Dioxane | Toluene | Non-polar aprotic solvents are typical for cross-coupling. |
| Temperature | 100 °C | 110 °C | 120 °C | Temperature affects catalyst stability and reaction rate.[1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Thiol
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To an oven-dried reaction flask, add 6-chlorobenzoxazolone (1.0 eq), the desired thiol (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed, anhydrous polar aprotic solvent (e.g., DMF, 0.1 M concentration).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Sulfhydrylation
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., KOt-Bu, 1.5 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
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Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add 6-chlorobenzoxazolone (1.0 eq) and the thiol (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visual Guides
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 10. ausimm.com [ausimm.com]
- 11. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 12. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
Technical Support Center: Synthesis of 2-Mercapto-6-chlorobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-mercapto-6-chlorobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-mercapto-6-chlorobenzoxazole?
The primary starting materials for the synthesis of 2-mercapto-6-chlorobenzoxazole are either 2-amino-5-chlorophenol or 6-chlorobenzoxazolone.[1][2][3] The choice of starting material will dictate the subsequent reagents and reaction conditions.
Q2: What is a common method for synthesizing 2-mercapto-6-chlorobenzoxazole from 2-amino-5-chlorophenol?
A common method involves the reaction of 2-amino-5-chlorophenol with reagents such as potassium ethylxanthate or thiophosgene.[1] Another approach is the reaction with carbon disulfide in the presence of a base.
Q3: How can 6-chlorobenzoxazolone be used to synthesize the target compound?
6-chlorobenzoxazolone can be reacted with carbon disulfide in a sodium hydroxide solution at an elevated temperature to yield 2-mercapto-6-chlorobenzoxazole.[1] A continuous process using a microchannel reactor has been developed for this method to improve safety and efficiency.[1]
Q4: What are the potential sources of impurities in the synthesis of 2-mercapto-6-chlorobenzoxazole?
Impurities can arise from several sources, including:
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Unreacted starting materials (e.g., 2-amino-5-chlorophenol or 6-chlorobenzoxazolone).
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Side reactions, such as the formation of by-products.
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Decomposition of reagents or the final product under harsh reaction conditions.
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Contaminants in the starting materials or solvents.
Q5: How can the formation of impurities be minimized?
Minimizing impurities can be achieved by:
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Careful control of reaction parameters such as temperature, pressure, and reaction time.[1]
-
Using high-purity starting materials and solvents.
-
Optimizing the molar ratios of reactants.[1]
-
Employing efficient purification techniques post-synthesis.
Troubleshooting Guides
Issue 1: Low Yield and Purity
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analytical tests (e.g., HPLC, NMR) show the presence of multiple impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | The temperature for the reaction of 6-chlorobenzoxazolone with sodium hydroxide to form the precursor salt should be maintained between 80-85 °C. Temperatures above 85 °C can lead to an increase in impurities.[1] |
| Improper Molar Ratios of Reactants | When using 6-chlorobenzoxazolone, the molar ratio of 6-chlorobenzoxazolone to sodium hydroxide should be in the range of 1:2.1 to 1:2.3.[1] The molar ratio of 6-chlorobenzoxazolone to carbon disulfide should be between 1:1.02 to 1.05.[1] |
| Insufficient Reaction Time | For the synthesis from 6-chlorobenzoxazolone, ensure the heat preservation time for the precursor salt formation is 2-3 hours.[1] |
| Inefficient Purification | The crude product may require purification by recrystallization or column chromatography to remove unreacted starting materials and by-products.[4][5] |
Issue 2: Presence of Specific Impurities
Symptoms:
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A specific, known impurity is detected in the final product.
Possible Impurities and Mitigation Strategies:
-
Unreacted 2-amino-5-chlorophenol or 6-chlorobenzoxazolone: This can be addressed by ensuring the reaction goes to completion through optimized reaction times and temperatures. Post-synthesis purification, such as recrystallization, can also remove unreacted starting materials.
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Dithiocarbamate by-products: In reactions involving carbon disulfide and amines, dithiocarbamates can form as intermediates or by-products.[6] Careful control of stoichiometry and reaction conditions can minimize their presence in the final product.
-
Ring-chlorinated by-products: While more commonly a concern when converting 2-mercaptobenzoxazoles to 2-chlorobenzoxazoles, there is a possibility of further chlorination on the benzene ring if harsh chlorinating conditions are present.[7] It is crucial to control the amount of any chlorinating agents used in precursor synthesis.
Experimental Protocols
Synthesis from 6-chlorobenzoxazolone via Microchannel Reactor
This method utilizes a continuous flow microchannel reactor for improved safety and control.[1]
-
Precursor Salt Formation:
-
Prepare a sodium hydroxide solution with a mass fraction of 25-30%.[1]
-
React 6-chlorobenzoxazolone with the sodium hydroxide solution. The molar ratio of 6-chlorobenzoxazolone to sodium hydroxide should be between 1:2.1 and 1:2.3.[1]
-
Maintain the reaction temperature between 80-85 °C for 2-3 hours to form the precursor salt.[1]
-
-
Sulfhydrylation Cyclization:
-
Introduce the precursor salt solution and carbon disulfide into a microchannel reactor. The molar ratio of the initial 6-chlorobenzoxazolone to carbon disulfide should be between 1:1.02 and 1:1.05.[1]
-
Maintain the pressure of the reaction system at 0.2-0.3 MPa using a back pressure valve.[1]
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The residence time in the reactor should be controlled between 15-30 seconds.[1]
-
-
Work-up:
-
The output from the reactor is then subjected to acidification (e.g., with 10-20% hydrochloric acid), centrifugation, and drying to obtain the final product.[1]
-
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the 2-mercapto-6-chlorobenzoxazole is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General synthesis workflow for 2-mercapto-6-chlorobenzoxazole highlighting potential impurity formation points.
References
- 1. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. 2-Amino-5-chlorophenol 97 28443-50-7 [sigmaaldrich.com]
- 3. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with 6-Chlorobenzoxazole-2(3H)-thione, focusing on the critical step of recrystallization for purification.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for this compound?
A1: There are conflicting reports in the literature regarding the melting point of this compound. However, the most consistent data from multiple chemical suppliers indicates a melting point in the range of 224-232°C [1]. A significantly lower reported value of 118-122°C may correspond to an impurity or a different, related compound. We recommend using the higher range as a benchmark for purity. A broad melting range or a value significantly lower than 224°C likely indicates the presence of impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: this compound is reported to be soluble in several organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane. For recrystallization, an ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the properties of similar compounds, suitable candidates for recrystallization solvents could include:
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Ethanol: A common choice for polar organic compounds.
-
Acetone/Acetonitrile mixture: This combination has been successfully used for the recrystallization of other substituted benzoxazoles.
-
Toluene or Xylene: These have been used for the crystallization of related dichlorobenzoxazole derivatives, suggesting they may also be effective[2][3].
We strongly advise performing small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific sample.
Q3: What are the potential impurities in a sample of this compound?
A3: Potential impurities can originate from the starting materials or byproducts of the synthesis. Common precursors include 6-chlorobenzoxazolone, and the synthesis may involve reagents like carbon disulfide and sodium hydroxide[4][5]. Therefore, unreacted starting materials or byproducts from side reactions, such as other chlorinated benzoxazole isomers, could be present[6].
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary small-scale tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, toluene, or an acetone/acetonitrile mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Saturation: Gradually add more solvent in small portions until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional solvent. Alternatively, try a lower-boiling point solvent or a solvent mixture. |
| No Crystals Form | The solution is not sufficiently saturated, or the cooling process is too rapid. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If still unsuccessful, boil off some of the solvent to increase the concentration and repeat the cooling process. |
| Poor Crystal Yield | Too much solvent was used, or the cooling was not sufficient. | Ensure the minimum amount of hot solvent was used. After filtration, the remaining solution (mother liquor) can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Consider adding activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNOS | [1] |
| Molecular Weight | 185.63 g/mol | |
| Melting Point | 224-232°C | [1] |
Visual Troubleshooting Workflow
Below is a workflow diagram to guide you through the troubleshooting process for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. This compound(22876-20-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 5. 6-Chloro-2-benzoxazolethiol synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low conversion rate in benzoxazolethione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of benzoxazolethione.
Troubleshooting Guide
Question: My benzoxazolethione synthesis is resulting in a low yield. What are the common causes and how can I address them?
Answer:
Low conversion rates in benzoxazolethione synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
1. Purity of Starting Materials:
-
2-Aminophenol: The purity of 2-aminophenol is crucial. Oxidized or impure 2-aminophenol can lead to the formation of colored byproducts and reduce the yield. It is advisable to use freshly purified 2-aminophenol. Recrystallization from hot water or ethanol is a common purification method.
-
Carbon Disulfide (CS₂): The quality of carbon disulfide can also impact the reaction. Old or improperly stored CS₂ may contain impurities that can interfere with the reaction. Using a freshly opened bottle or distilled CS₂ is recommended.
2. Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. While some protocols suggest heating at high temperatures (e.g., 200°C) without a solvent, others utilize refluxing solvents like ethanol or methanol.[1] The optimal temperature can depend on the specific protocol and the presence of a catalyst. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of the dithiocarbamate intermediate.
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Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
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Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar solvents like ethanol, methanol, and DMF are commonly used. Solvent-free conditions have also been reported to give good yields.[1]
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Base: The reaction of 2-aminophenol with carbon disulfide is often carried out in the presence of a base to facilitate the formation of the dithiocarbamate salt.[2][3] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and triethylamine (TEA). The choice and amount of base can affect the reaction outcome.
3. Instability of the Dithiocarbamate Intermediate:
The reaction proceeds through a dithiocarbamate intermediate. This intermediate can be unstable, especially under acidic conditions, and can decompose back to the starting materials or form byproducts.[4][5][6]
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pH Control: Maintaining a basic to neutral pH during the initial phase of the reaction is important to stabilize the dithiocarbamate.
-
Work-up Procedure: During the work-up, acidification is typically performed to precipitate the product. However, harsh acidic conditions can lead to the degradation of the product. Careful and controlled addition of acid is recommended.
4. Side Reactions:
Several side reactions can compete with the desired benzoxazolethione formation, leading to a lower yield.
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Formation of Thioureas: The dithiocarbamate intermediate can sometimes decompose to form isothiocyanates, which can then react with another molecule of 2-aminophenol to form a thiourea derivative.[5]
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Oxidation of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of benzoxazolethione?
A1: The base plays a crucial role in deprotonating the amino group of 2-aminophenol, which increases its nucleophilicity and facilitates the attack on the electrophilic carbon of carbon disulfide. This leads to the formation of a dithiocarbamate salt, which is a key intermediate in the reaction.[2][3]
Q2: My reaction mixture turns dark brown/black. Is this normal?
A2: While some coloration is expected, a very dark or black reaction mixture often indicates the formation of byproducts due to the oxidation of 2-aminophenol. To mitigate this, ensure you are using pure 2-aminophenol and consider running the reaction under an inert atmosphere.
Q3: Can I use a different sulfur source instead of carbon disulfide?
A3: Yes, other sulfur sources like thiourea or tetramethylthiuram disulfide (TMTD) have been used for the synthesis of benzoxazolethiones or related benzoxazoles.[1][7][8] The reaction conditions will need to be adjusted accordingly.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the 2-aminophenol spot and the appearance of the product spot will indicate the progress of the reaction.
Q5: What are the key safety precautions I should take when working with carbon disulfide?
A5: Carbon disulfide is a highly flammable, volatile, and toxic liquid.[9][10] It should be handled in a well-ventilated fume hood, away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole (a related compound)
| Entry | Catalyst | Conversion (%) |
| 1 | Fe₃O₄ | 26 |
| 2 | 3-(3-(Trimethoxysilyl)propyl)-1H-imidazole-3-ium chloride | 44 |
| 3 | ZnCl₂ | 35 |
| 4 | FeCl₃ | 30 |
| 5 | Choline chloride | 41 |
| 6 | LAIL@MNP | 82 |
| 7 | [EMIM]Cl | 31 |
| 8 | [BMIM]BF₄ | 43 |
Reaction conditions: 2-Aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), catalyst (4 mg) under solvent-free sonication at 70°C for 30 min. Conversion was determined by GC-MS.[11]
Experimental Protocols
High-Yield Synthesis of Benzo[d]oxazole-2-thiol (Benzoxazolethione)
This protocol is based on a solvent-free method reported to provide a good yield.[1]
Materials:
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2-Aminophenol (1 mmol)
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Thiourea (1 mmol)
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Ethanol (for recrystallization)
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Round-bottom flask
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Heating mantle with a stirrer
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TLC plates (silica gel 60 F₂₅₄)
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Hexane and Ethyl acetate for TLC
Procedure:
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In a clean and dry round-bottom flask, add a homogenized mixture of 2-aminophenol (1 mmol) and thiourea (1 mmol).
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Heat the mixture at 200°C with stirring for 2 hours.
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Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (9:1) solvent system.
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Upon completion of the reaction (disappearance of the 2-aminophenol spot), cool the reaction mixture to room temperature.
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Recrystallize the solid product from ethanol to obtain pure benzo[d]oxazole-2-thiol.
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The expected yield is approximately 74%.
Mandatory Visualization
Caption: Reaction pathway for benzoxazolethione synthesis.
Caption: Troubleshooting workflow for low conversion rate.
Caption: Potential side reactions in benzoxazolethione synthesis.
References
- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Stability issues of 6-Chlorobenzoxazole-2(3H)-thione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chlorobenzoxazole-2(3H)-thione. The information is designed to help anticipate and address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally stable as a solid under normal temperature and pressure.[1] However, its stability in solution can be influenced by solvent, pH, temperature, and light exposure. As a thione, it has the potential to undergo oxidation, especially in the presence of strong oxidizing agents.
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2] It is advisable to prepare solutions fresh and store them protected from light, especially if their stability in a specific solvent has not been established.
Q3: What are the known incompatibilities of this compound?
The primary known incompatibility is with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent potential degradation of the compound.
Q4: How should I properly store this compound?
Both the solid compound and its solutions should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store them in tightly sealed containers, protected from light. For solutions, refrigeration or freezing may be appropriate, but a preliminary stability test is recommended to ensure the compound does not precipitate or degrade at lower temperatures.
Q5: What are the potential degradation products of this compound?
While specific degradation pathways in solution are not well-documented in the literature, thermal decomposition can produce hazardous gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, and sulfur oxides.[1] In solution, hydrolysis or oxidation of the thione group are potential degradation routes.
Troubleshooting Guide
Issue 1: I am observing a change in the color or clarity of my this compound solution over time.
-
Potential Cause: This could indicate degradation or precipitation of the compound.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the initial concentration is within the solubility limit for the chosen solvent to rule out precipitation.
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photodegradation.
-
Control Temperature: Store the solution at a consistent and cool temperature. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: If oxidation is suspected, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) may improve stability.
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Purity Check: Analyze the solution using an appropriate analytical method, such as HPLC, to check for the appearance of new peaks that could be degradation products.
-
Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading in the assay medium.
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Potential Cause: The pH, temperature, or components of your experimental medium may be affecting the stability of this compound.
-
Troubleshooting Steps:
-
Perform a Stability Study: Incubate a solution of the compound in your experimental medium under the same conditions as your experiment (time, temperature, light exposure).
-
Analyze at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.
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Adjust Conditions: If degradation is observed, consider modifying the experimental conditions, such as adjusting the pH or adding antioxidants (if compatible with your assay).
-
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [1] |
| Molecular Weight | 185.63 g/mol | [2] |
| Melting Point | 229-232 °C | [2] |
| Appearance | Crystalline Powder or Needles | [2] |
| Color | Yellow to beige | [2] |
Table 2: Solubility Information
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [2] |
| Dimethylformamide | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in a Specific Solvent
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Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
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Sample Preparation: Aliquot the stock solution into several amber vials.
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Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
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Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: At each time point, analyze one vial from each storage condition using a suitable analytical method like HPLC-UV.
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Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the compound remaining.
Protocol 2: Example HPLC Method for Purity and Stability Analysis
-
Disclaimer: This is a general method and may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by a UV-Vis scan of the compound (a starting point could be 254 nm).
-
Injection Volume: 10 µL.
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Standard Preparation: Prepare a standard solution of this compound of known concentration to identify the retention time of the parent peak.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Reducing reaction time for 6-Chloro-2-benzoxazolethiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-benzoxazolethiol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction time for the synthesis of 6-Chloro-2-benzoxazolethiol is excessively long. How can I reduce it?
A1: Several factors can be optimized to significantly decrease the reaction time. Consider the following approaches:
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Reaction Temperature: Increasing the reaction temperature can dramatically accelerate the synthesis. For instance, in a batch process reacting 5-chloro-2-aminophenol with sodium trithiocarbonate, increasing the temperature from 80°C to 150°C can reduce the reaction time from 24 hours to less than 1 hour[1].
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Microchannel Reactor: Employing a microchannel reactor for continuous synthesis can drastically shorten the sulfhydrylation stage to as little as 15 to 30 seconds[2]. This method offers rapid and efficient heat and mass transfer.
-
Reagent Molarity: Ensure the molar ratios of your reactants are optimized. For the continuous synthesis method, a molar ratio of 6-chlorobenzoxazolone to carbon disulfide of 1:1.02 to 1.05 is recommended[2]. For the same method, the molar ratio of 6-chlorobenzoxazolone to sodium hydroxide is optimally between 1:2.1 and 1:2.3[2].
Q2: What are the common side reactions or impurities I should be aware of, and how can I minimize them?
A2: Impurity formation can be a concern, particularly at elevated temperatures. In the synthesis of the precursor salt from 6-chlorobenzoxazolone and sodium hydroxide, temperatures exceeding 85°C can lead to an increase in impurities[2]. It is crucial to maintain the temperature within the recommended range of 80-85°C during this step[2].
Q3: I am observing low yields. What are the potential causes and solutions?
A3: Low yields can stem from incomplete reactions or loss of product during workup. To improve your yield:
-
Optimize Reaction Time and Temperature: As mentioned, ensuring your reaction goes to completion by optimizing time and temperature is critical. For the batch process with sodium trithiocarbonate, a reaction at 95-100°C for 3 hours followed by a 3-hour reflux can yield up to 97% of the product[1].
-
Molar Ratios: Fine-tuning the molar ratios of reactants is essential. For the continuous flow synthesis, precise control over the molar ratios of 6-chlorobenzoxazolone to both sodium hydroxide and carbon disulfide is key to high yields[2].
-
Efficient Workup: During the precipitation of the product with acid, ensure the pH is controlled to completely precipitate the 6-Chloro-2-benzoxazolethiol.
Q4: Are there alternative synthetic routes to 6-Chloro-2-benzoxazolethiol?
A4: Yes, several synthetic strategies exist for 2-mercaptobenzoxazoles. A common method involves the reaction of o-aminophenols with alkali metal alkylxanthates or by generating the xanthate in situ from an alkali, a lower alkanol, and carbon disulfide[1]. Another approach is the reaction of an ortho-aminophenol with an alkali metal trithiocarbonate in an aqueous solution[1].
Data Summary
The following table summarizes key quantitative data for different synthetic methods of 6-Chloro-2-benzoxazolethiol.
| Parameter | Batch Process (Sodium Trithiocarbonate) | Continuous Flow (Microchannel Reactor) |
| Starting Materials | 5-chloro-2-aminophenol, Sodium trithiocarbonate | 6-chlorobenzoxazolone, Carbon disulfide, Sodium hydroxide |
| Reaction Temperature | 80°C to 150°C | Precursor Salt: 80-85°C; Sulfhydrylation: 130-135°C |
| Reaction Time | <1 hour (at 150°C) to 24 hours (at 80°C)[1] | 15-30 seconds (sulfhydrylation stage)[2] |
| Yield | 90-97%[1] | Up to 98.9%[3] |
| Key Molar Ratios | Not specified | 6-chlorobenzoxazolone:NaOH (1:2.1-2.3); 6-chlorobenzoxazolone:CS2 (1:1.02-1.05)[2] |
Experimental Protocols
Protocol 1: Batch Synthesis via Sodium Trithiocarbonate
This protocol is based on the reaction of 5-chloro-2-aminophenol with sodium trithiocarbonate[1].
-
Suspension Preparation: Suspend 170.8 g of 84.1% strength 5-chloro-2-aminophenol in 350 ml of water in a stirred flask equipped with a thermometer and reflux condenser.
-
Heating: Warm the suspension to a temperature between 95°C and 100°C.
-
Reagent Addition: Over the course of 3 hours, meter in a solution of 336.9 g of a 48% strength by weight aqueous sodium trithiocarbonate solution while maintaining the temperature and stirring.
-
Reflux: After the addition is complete, boil the mixture under reflux for an additional 3 hours.
-
Workup: Cool the reaction mixture. Precipitate the 6-chloro-2-mercaptobenzoxazole by adding sulphuric acid.
-
Isolation and Drying: Filter the precipitate, wash the filter cake with water until salt-free, and dry at 80°C in vacuo.
Protocol 2: Continuous Synthesis via Microchannel Reactor
This protocol describes a continuous synthesis method using a microchannel reactor[2][3].
-
Precursor Salt Synthesis: Dissolve 850.0g (5.01mol) of 6-chlorobenzoxazolone in a 25% NaOH solution (1843.7g, 11.52mol). Heat the solution to 85°C and allow it to react for 2 hours.
-
Reactant Preparation: Place the precursor salt solution in one metering pump reservoir (A) and 389.3g (5.11mol) of carbon disulfide in a second reservoir (B).
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Reaction Initiation: Set the metering pumps to a molar ratio of precursor salt to carbon disulfide of 1:1.02. Pump the reactants into a mixing template maintained at 30°C.
-
Sulfhydryl Cyclization: The mixture then flows into the microchannel reactor, which is thermostatted at 135°C. The residence time in the reactor is 30 seconds. Maintain a system pressure of 0.3 MPa using a back-pressure valve.
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Cooling and Acidification: The reaction mixture is then cooled to 10°C in a cooling template with a residence time of 30 seconds. The output from the reactor is flowed into a 20% dilute hydrochloric acid solution until the pH of the system reaches 6.
-
Product Isolation: Stir the resulting slurry at 25°C for 30 minutes, then centrifuge and dry to obtain the final product.
Visual Guides
Caption: Troubleshooting workflow for reducing reaction time.
Caption: Comparison of batch vs. continuous synthesis pathways.
References
Technical Support Center: Catalyst Selection for Reactions Involving 6-Chlorobenzoxazole-2(3H)-thione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorobenzoxazole-2(3H)-thione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and reaction conditions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The most frequently employed catalytic reactions for this substrate are N-arylation and S-alkylation. N-arylation introduces an aryl group at the nitrogen atom of the benzoxazole ring, while S-alkylation attaches an alkyl group to the sulfur atom. These reactions are crucial for synthesizing a diverse range of derivatives with potential biological activity.
Q2: Which types of catalysts are typically used for the N-arylation of this compound?
A2: Palladium and copper-based catalysts are the most common choices for N-arylation reactions, primarily through Buchwald-Hartwig amination and Ullmann condensation reactions.[1] The choice between palladium and copper depends on factors such as the desired reaction conditions, substrate scope, and cost. Palladium catalysts often offer milder reaction conditions, while copper catalysts can be more cost-effective.[1]
Q3: What are the key advantages of using a palladium catalyst for N-arylation?
A3: Palladium catalysts, particularly in combination with specialized phosphine ligands, are known for their high efficiency and broad functional group tolerance in Buchwald-Hartwig aminations. They can facilitate C-N bond formation under relatively mild conditions. The use of Pd(OAc)₂ is common due to its low cost and easy handling, making it suitable for larger-scale synthesis.[1]
Q4: When should I consider a copper catalyst for N-arylation?
A4: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods. A significant advantage is the lower cost of copper catalysts and their associated ligands.[1] Modern protocols using copper catalysts have shown high efficiency, particularly in the synthesis of biologically active compounds.
Q5: What is the recommended catalytic approach for selective S-alkylation of this compound?
A5: For selective S-alkylation, phase-transfer catalysis (PTC) is a highly effective method. This technique leads exclusively to S-substitution with yields that are often better than or equal to conventional methods. A major benefit of PTC is the simplified experimental work-up.[2]
Troubleshooting Guides
N-Arylation Reactions (Buchwald-Hartwig & Ullmann Type)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂) is fresh and has been stored correctly. For Pd(0) catalysts, ensure they have not been oxidized. |
| Inappropriate ligand selection | The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, bulky electron-rich ligands like XPhos are often more effective than ligands like BINAP.[3] | |
| Incorrect base | The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.[1] | |
| Poor solvent quality | Use anhydrous, degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation and side reactions. | |
| Side Product Formation (e.g., O-arylation) | Reaction temperature is too high | Optimize the reaction temperature. Higher temperatures can sometimes lead to undesired side reactions. |
| Incorrect catalyst system | For substrates with multiple nucleophilic sites, the choice of catalyst (palladium vs. copper) and ligand can influence chemoselectivity.[4] | |
| Difficulty in Product Purification | Excess ligand or starting material | Optimize the stoichiometry of your reactants and catalyst system. |
| Formation of catalyst residues | Employ appropriate work-up and purification techniques, such as column chromatography or recrystallization, to remove metal residues. |
S-Alkylation Reactions (Phase-Transfer Catalysis)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient phase-transfer catalyst | Ensure the phase-transfer catalyst (e.g., a quaternary ammonium salt) is appropriate for the solvent system and reactants. |
| Incorrect solvent system | A biphasic system (e.g., dichloromethane/water) is necessary for the phase-transfer catalyst to function effectively. | |
| Inappropriate base | A strong aqueous base (e.g., NaOH) is typically required to deprotonate the thione. | |
| Formation of N-Alkylated Product | Non-optimal reaction conditions | While phase-transfer catalysis generally provides high selectivity for S-alkylation, deviations in temperature or catalyst choice could potentially lead to N-alkylation. Re-optimize the reaction conditions.[2] |
| Reaction is Sluggish | Insufficient agitation | Vigorous stirring is essential in biphasic reactions to ensure efficient mass transfer between the organic and aqueous phases. |
| Low reaction temperature | Gently warming the reaction mixture may increase the reaction rate, but should be done cautiously to avoid side reactions. |
Quantitative Data Summary
The following table summarizes typical yields for N-arylation of benzoxazole derivatives using different catalytic systems. While specific data for this compound is limited, these examples provide a good starting point for catalyst selection.
| Reaction Type | Catalyst System | Substrate | Product Yield (%) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Benzimidazole derivative | 91% (conversion) | [3] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Piperazine derivative | Good | [1] |
| Ullmann-type | CuI | Pyrrolidine derivative | 53% | [1] |
| Direct Arylation | Pd(OAc)₂ / Cu(OAc)₂·H₂O / PPh₃ | Benzoxazole | 92% | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents).
-
Reactant Addition: Add this compound (1.0 equivalent) and the aryl halide (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: The reaction mixture is typically heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for S-Alkylation using Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Catalyst and Reactant Addition: Add the aqueous base solution to the organic solution of the thione. Add the phase-transfer catalyst (e.g., a tetraalkylammonium halide, 5-10 mol%) and the alkylating agent (1.1-1.5 equivalents).
-
Reaction Conditions: The biphasic mixture is stirred vigorously at room temperature for 4-12 hours.
-
Work-up and Purification: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for catalyst selection and troubleshooting.
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Preventing decomposition of 6-Chlorobenzoxazole-2(3H)-thione during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chlorobenzoxazole-2(3H)-thione. The focus is on preventing its decomposition during heating and related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known thermal properties of this compound?
This compound is a solid with a melting point of approximately 224-225°C and a boiling point of 340°C. While it is reported to be stable under normal temperatures and pressures, elevated temperatures can lead to decomposition.[1] During combustion, it can release toxic gases such as hydrogen chloride, nitrogen oxides, carbon monoxide, and oxides of sulfur.[1]
Q2: At what temperature does this compound start to decompose?
Q3: What are the potential signs of decomposition?
Visual signs of decomposition can include a change in color of the material, often darkening or charring. The release of pungent or acidic odors may also indicate the breakdown of the molecule. For more quantitative assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect the formation of impurities and degradation products.
Q4: How can I prevent the decomposition of this compound during my experiments?
To minimize thermal decomposition, consider the following strategies:
-
Temperature Control: Maintain the experimental temperature as low as possible and for the shortest duration necessary.
-
Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation, which is a common decomposition pathway for many organic molecules at elevated temperatures.
-
Use of Antioxidants: The addition of antioxidants can mitigate decomposition that proceeds via radical mechanisms. Primary antioxidants, like hindered phenols (e.g., BHT), scavenge free radicals, while secondary antioxidants, such as phosphites or thioesters, decompose hydroperoxides that can initiate degradation.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are free from acidic or basic impurities, as these can catalyze decomposition reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound upon heating. | Thermal decomposition. | Lower the reaction temperature and reduce the heating time. Work under an inert atmosphere (Nitrogen or Argon). |
| Low yield or formation of multiple byproducts in a reaction involving heating. | Decomposition of the starting material. | Confirm the thermal stability of the compound under your reaction conditions using TLC or HPLC analysis of a heated sample. If decomposition is confirmed, consider using a lower boiling point solvent or alternative synthetic route that avoids high temperatures. The use of antioxidants (e.g., 0.1 mol% of BHT) can also be explored. |
| Inconsistent experimental results. | Variable decomposition due to impurities. | Ensure the purity of your this compound and all other reagents. Traces of acid or base can catalyze degradation. |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition using HPLC
This protocol outlines a method to assess the thermal stability of this compound at a specific temperature.
Objective: To quantify the degradation of this compound over time at a given temperature.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Heating block or oil bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the stock solution into several sealed vials.
-
Place the vials in a heating block set to the desired experimental temperature (e.g., 100°C, 150°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), remove one vial and cool it to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC. A typical starting condition could be a gradient elution on a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% TFA) and UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Quantify the peak area of the this compound peak at each time point to determine the percentage of degradation.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To determine if an antioxidant can prevent the thermal decomposition of this compound.
Materials:
-
This compound
-
Selected antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Heating block or oil bath
-
HPLC system (as described in Protocol 1)
Procedure:
-
Prepare two sets of solutions of this compound in DMF at a known concentration.
-
To one set of solutions, add the antioxidant at a specific concentration (e.g., 0.1 mol%). The other set will serve as the control.
-
Heat both sets of solutions at a temperature known to cause some decomposition (determined from Protocol 1).
-
At various time points, take samples from both sets, cool, dilute, and analyze by HPLC as described in Protocol 1.
-
Compare the degradation rate of this compound with and without the antioxidant to evaluate its efficacy.
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound at 150°C
| Heating Time (hours) | Remaining Compound (%) (No Additive) | Remaining Compound (%) (with 0.1 mol% BHT) |
| 0 | 100 | 100 |
| 1 | 92 | 98 |
| 2 | 85 | 96 |
| 4 | 73 | 93 |
| 8 | 55 | 88 |
Visualizations
References
Scaling up the synthesis of 6-Chlorobenzoxazole-2(3H)-thione for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Chlorobenzoxazole-2(3H)-thione for pilot production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound with the chemical formula C7H4ClNOS. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, including pesticides and herbicides.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: It is a white to beige crystalline solid. Key properties are summarized in the table below.
Q3: What are the main safety hazards associated with the synthesis of this compound?
A3: The synthesis involves hazardous materials. Carbon disulfide is highly flammable and toxic. Sodium hydroxide is corrosive. Hydrogen sulfide gas may be released, which is toxic and flammable.[1][2] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn, and the reaction should be conducted in a well-ventilated area.[3]
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3][4] Recommended storage temperature is between 2-8°C.[4]
Experimental Protocol: Continuous Synthesis in a Microchannel Reactor
This protocol is based on a continuous synthesis method, which is advantageous for pilot production due to improved safety, efficiency, and product quality.[1]
Materials:
-
6-Chlorobenzoxazolone
-
Sodium Hydroxide (NaOH) solution (25-30%)
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl) (10-20%)
-
Water
Equipment:
-
Microchannel reactor system
-
Two metering pumps
-
Temperature control system
-
Back pressure valve
-
Acidification vessel
-
Centrifuge
-
Drying oven
Procedure:
Stage 1: Preparation of the Precursor Salt Solution
-
Dissolve 6-chlorobenzoxazolone in a 25-30% sodium hydroxide solution. The molar ratio of 6-chlorobenzoxazolone to sodium hydroxide should be between 1:2.1 and 1:2.3.[1]
-
Heat the solution to 80-85°C and maintain this temperature for 2-3 hours to ensure complete ring-opening and formation of the precursor salt.[1]
-
Transfer the resulting precursor salt solution to the reservoir of the first metering pump.
Stage 2: Sulfhydrylation and Cyclization in the Microchannel Reactor
-
Load the second metering pump with carbon disulfide.
-
Set the temperature control system for the microchannel reactor to 130-135°C.[1]
-
Adjust the flow rates of the two metering pumps to achieve a molar ratio of the precursor salt to carbon disulfide between 1:1.02 and 1:1.05.[1]
-
Synchronously pump the precursor salt solution and carbon disulfide into the microchannel reactor.
-
Maintain a system pressure of 0.2-0.3 MPa using the back pressure valve to prevent the flashing of carbon disulfide.[1] The residence time in the reactor should be controlled between 15 and 30 seconds.[1]
Stage 3: Product Isolation and Purification
-
Collect the reaction mixture from the reactor outlet in an acidification vessel.
-
Acidify the mixture with 10-20% hydrochloric acid to precipitate the this compound.
-
Separate the solid product by centrifugation.
-
Wash the product with water to remove any remaining salts and impurities.
-
Dry the purified product in an oven.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | |
| Molar Mass | 185.63 g/mol | |
| Appearance | White to beige crystalline solid | |
| Melting Point | 229-232 °C | |
| Boiling Point | 288.9 ± 42.0 °C (Predicted) | |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane |
Table 2: Optimized Reaction Parameters for Continuous Synthesis
| Parameter | Recommended Range | Rationale | Reference |
| Precursor Salt Synthesis | |||
| NaOH Concentration | 25-30% | Optimal for ring-opening of 6-chlorobenzoxazolone. | [1] |
| Molar Ratio (6-chlorobenzoxazolone:NaOH) | 1:2.1 to 1:2.3 | Ensures complete conversion to the precursor salt. | [1] |
| Temperature | 80-85°C | Below 80°C, the reaction is slow; above 85°C, impurity formation increases. | [1] |
| Reaction Time | 2-3 hours | Sufficient time for complete reaction. Less than 2 hours may result in incomplete conversion. | [1] |
| Sulfhydrylation and Cyclization | |||
| Molar Ratio (Precursor Salt:CS₂) | 1:1.02 to 1:1.05 | A slight excess of CS₂ ensures high conversion of the precursor salt. | [1] |
| Reaction Temperature | 130-135°C | Accelerates the reaction rate for a short residence time. | [1] |
| System Pressure | 0.2-0.3 MPa | Prevents CS₂ from boiling and ensures a stable reaction. | [1] |
| Residence Time | 15-30 seconds | A short residence time in the microchannel reactor is sufficient for high conversion. | [1] |
| Product Isolation | |||
| HCl Concentration | 10-20% | Effective for precipitating the final product. | [1] |
Troubleshooting Guide
Q: The yield of the final product is lower than expected. What are the potential causes and solutions?
A: Low yield can result from several factors:
-
Incomplete ring-opening of 6-chlorobenzoxazolone:
-
Cause: Insufficient reaction time or temperature during the precursor salt formation. The concentration of the NaOH solution might be too low.
-
Solution: Ensure the temperature is maintained at 80-85°C for at least 2-3 hours.[1] Verify the concentration of the NaOH solution.
-
-
Suboptimal molar ratio of reactants:
-
Cause: Incorrect flow rates of the metering pumps leading to an improper ratio of precursor salt to carbon disulfide.
-
Solution: Calibrate the metering pumps to ensure the molar ratio is within the optimal range of 1:1.02 to 1:1.05 (precursor salt:CS₂).[1]
-
-
Loss of carbon disulfide:
-
Cause: System pressure is too low, causing carbon disulfide to vaporize and escape the reaction zone.
-
Solution: Check and adjust the back pressure valve to maintain the system pressure between 0.2-0.3 MPa.[1]
-
Q: The final product is discolored or shows impurities in analysis. How can I improve the purity?
A: Impurities can arise from side reactions or incomplete conversion:
-
Formation of byproducts at high temperatures:
-
Cause: The temperature for the precursor salt formation exceeded 85°C.[1]
-
Solution: Carefully control the temperature during the initial ring-opening step.
-
-
Unreacted starting materials:
-
Cause: Insufficient residence time in the microchannel reactor or incorrect stoichiometry.
-
Solution: Adjust the flow rates to increase the residence time within the 15-30 second window.[1] Verify the molar ratios of the reactants.
-
-
Inefficient purification:
-
Cause: Inadequate washing of the precipitated product.
-
Solution: Ensure the product is thoroughly washed with water after centrifugation to remove residual salts and other soluble impurities.
-
Q: I am observing pressure fluctuations in the microchannel reactor. What should I do?
A: Pressure fluctuations can indicate a blockage or instability in the system:
-
Cause: Precipitation of starting materials or product within the microchannels.
-
Solution: Immediately and safely shut down the system. Flush the reactor with a suitable solvent to dissolve any blockages. Before restarting, ensure that the precursor salt solution is fully dissolved and free of particulates.
Q: There is a strong odor of hydrogen sulfide. What does this indicate and what precautions should be taken?
A: A strong odor of hydrogen sulfide (rotten eggs) is a sign of a potential leak and a serious safety hazard.
-
Cause: Leaks in the reactor system or improper handling during the acidification step. Hydrogen sulfide can be a byproduct of side reactions.
-
Action: Evacuate the area immediately if the odor is strong. Ensure the process is running under a fume hood or in a well-ventilated area. All personnel must be equipped with appropriate respiratory protection. Check all fittings and connections for leaks once it is safe to do so.
Visualizations
Caption: Experimental workflow for the continuous synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Spectroscopic Analysis of 6-Chlorobenzoxazole-2(3H)-thione: A Comparative NMR Guide
An Examination of Benzoxazole Scaffolds by ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the benzoxazole moiety is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities. The characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains one of the most powerful tools for elucidating their precise chemical structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for benzoxazole-2(3H)-thione, a key intermediate in the synthesis of various bioactive compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for benzoxazole-2(3H)-thione. The data is compiled from typical spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of Benzoxazole-2(3H)-thione in DMSO-d₆
| Proton (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (3) | ~12.5 | br s | - |
| H-4 | 7.35 | d | 7.9 |
| H-5 | 7.18 | t | 7.8 |
| H-6 | 7.25 | t | 7.9 |
| H-7 | 7.30 | d | 7.8 |
Table 2: ¹³C NMR Spectral Data of Benzoxazole-2(3H)-thione in DMSO-d₆
| Carbon (Position) | Chemical Shift (δ) ppm |
| C-2 | 179.5 |
| C-3a | 148.2 |
| C-4 | 110.1 |
| C-5 | 124.3 |
| C-6 | 122.9 |
| C-7 | 109.8 |
| C-7a | 131.5 |
Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR. The NH proton signal is often broad and its chemical shift can vary with concentration and temperature.
For the 6-chloro-substituted analog, one would anticipate changes in the chemical shifts of the aromatic protons and carbons. Specifically, the signal for H-6 would be absent, and the signals for H-5 and H-7 would appear as doublets. The chlorine substituent would also induce downfield shifts for C-6 and influence the chemical shifts of the adjacent carbons (C-5 and C-7).
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like 6-chlorobenzoxazole-2(3H)-thione is outlined below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. Data Acquisition
-
For ¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structure and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
A Comparative Guide to the FT-IR Spectrum of 6-Chloro-2-benzoxazolethiol
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Chloro-2-benzoxazolethiol, a crucial molecule in various research and development sectors. For a comprehensive understanding, its spectral data is compared with that of its parent molecule, 2-Mercaptobenzoxazole, and a related heterocyclic compound, 2-Mercaptobenzothiazole. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for molecular characterization and quality control.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. The introduction of a chloro group at the 6-position of the benzoxazole ring in 2-mercaptobenzoxazole induces shifts in absorption frequencies due to electronic and mass effects. The following table summarizes the key characteristic absorption bands for 6-Chloro-2-benzoxazolethiol and compares them with related compounds.
| Functional Group | 6-Chloro-2-benzoxazolethiol (Expected, cm⁻¹) | 2-Mercaptobenzoxazole (cm⁻¹) | 2-Mercaptobenzothiazole (cm⁻¹) | Vibrational Mode |
| N-H Stretch | ~3300-3400 | 3319 | ~3418 | Stretching |
| S-H Stretch | ~2550-2600 | 2610 | ~2550 | Stretching (often weak) |
| Aromatic C-H Stretch | ~3050-3100 | 3068-3039 | ~3060 | Stretching |
| C=N Stretch | ~1610-1620 | 1618 | ~1605 | Stretching (Oxazole/Thiazole Ring) |
| Aromatic C=C Stretch | ~1450-1600 | 1506, 1446 | ~1425, 1590 | Ring Stretching |
| C=S Stretch | ~1270-1290 | 1280 | ~1259 | Thione Stretching |
| C-O-C Stretch | ~1240-1260 | ~1250 | N/A | Asymmetric Stretch (Oxazole Ring) |
| C-Cl Stretch | ~700-800 | N/A | N/A | Stretching |
| C-S Stretch | ~600-720 | ~700 | 609-716 | Stretching |
Note: Data for 2-Mercaptobenzoxazole and 2-Mercaptobenzothiazole are derived from published experimental and theoretical studies.[1][2][3] Expected values for 6-Chloro-2-benzoxazolethiol are inferred based on the parent molecule and known substituent effects.
Interpretation of Key Spectral Features
The FT-IR spectrum of 6-Chloro-2-benzoxazolethiol is characterized by several key absorption bands:
-
N-H and S-H Stretching: The molecule exists in a tautomeric equilibrium between thiol and thione forms. The presence of a band in the 3300-3400 cm⁻¹ region is attributed to the N-H stretching of the dominant thione tautomer.[3] A weak band around 2550-2600 cm⁻¹ may indicate the presence of the S-H stretching vibration from the thiol tautomer.[4][5]
-
Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Multiple sharp bands confirm the presence of the aromatic benzoxazole ring. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ range.[6][7]
-
Thione and Oxazole Vibrations: A strong absorption band around 1270-1290 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[3] The C=N stretching of the oxazole ring is typically observed around 1610-1620 cm⁻¹.[3] The characteristic asymmetric C-O-C stretch of the oxazole ring is also expected in the fingerprint region.
-
C-Cl Stretching: The presence of the chlorine substituent is confirmed by a stretching vibration in the 700-800 cm⁻¹ region. The exact position can help determine the substitution pattern on the benzene ring.
Experimental Protocol: FT-IR Analysis of Solid Samples
The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample, such as 6-Chloro-2-benzoxazolethiol, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Drying oven
-
6-Chloro-2-benzoxazolethiol sample
-
FT-IR grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption. Allow it to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the 6-Chloro-2-benzoxazolethiol sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects and obtain high-quality spectra.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Distribute it evenly.
-
Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[8]
Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the logical workflow for identifying an unknown compound, such as 6-Chloro-2-benzoxazolethiol, using FT-IR spectroscopy.
Caption: Workflow for FT-IR sample analysis and structural elucidation.
References
- 1. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtilab.com [rtilab.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chlorobenzoxazole-2(3H)-thione
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed comparison of the expected mass spectrometry fragmentation of 6-Chlorobenzoxazole-2(3H)-thione and its analogues, supported by experimental data from related compounds and a discussion of alternative analytical approaches.
High-Resolution Mass Spectrometry: A Window into Fragmentation
High-resolution mass spectrometry (HRMS) coupled with techniques like electron ionization (EI) provides invaluable information about a molecule's structure through its fragmentation pattern. While direct experimental data for the mass spectrometry fragmentation of this compound is not extensively published, we can predict its fragmentation behavior by examining closely related benzoxazole derivatives.
The fragmentation of heterocyclic compounds is often characterized by the cleavage of the heterocyclic ring and the loss of substituents. For this compound, key fragmentation pathways are expected to involve the benzoxazole core and the exocyclic thione group.
A study on the pyrolysis and mass spectra of benzoxazole-2-thione, a closely related compound, provides insight into the fragmentation process. The fragmentation of such heterocyclic compounds often results in very intense molecular ion peaks, indicating a stable structure.
Predicted Fragmentation Pattern of this compound
Based on the analysis of analogous structures, the following table summarizes the predicted major fragments for this compound (Molecular Weight: 185.63 g/mol ) under electron ionization mass spectrometry.
| m/z (predicted) | Ion Structure/Formula | Proposed Fragmentation Pathway |
| 185/187 | [C7H4ClNOS]+• | Molecular ion (M+•), showing isotopic pattern for Chlorine |
| 157/159 | [C6H4ClN]+• | Loss of CO and S |
| 152 | [C7H4ClNS]+• | Loss of SH radical |
| 129/131 | [C6H4Cl]+• | Loss of OCN and S |
| 124 | [C6H4ClNO]+• | Loss of CS |
| 99 | [C5H4N]+• | Cleavage of the benzene ring |
Comparative Fragmentation Analysis
To provide a broader context, the fragmentation patterns of related benzoxazole derivatives are presented below. This comparison highlights the influence of different substituents on the fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| Benzoxazole-2-thione | 151 | 151, 123, 95, 69 | [1] |
| 6-Chloro-2,3-dihydrobenzoxazol-2-one | 169/171 | 169/171, 141/143, 113, 87 | [2] |
| 2-Mercaptobenzoxazole | 151 | 151, 123, 96, 69 | [3] |
Experimental Protocols
A generalized experimental protocol for analyzing heterocyclic compounds like this compound using mass spectrometry is as follows:
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile).
-
Dilute the sample to a final concentration of approximately 1 µg/mL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
-
Resolution: >10,000
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would benefit from complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Non-destructive, provides unambiguous structural elucidation. | Requires larger sample amounts, less sensitive than MS. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of the molecule. | Requires a single crystal of sufficient quality. |
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Logical Workflow for Compound Characterization
The logical workflow for the complete structural elucidation of a novel compound like this compound is depicted below.
Caption: Workflow for structural elucidation of a novel compound.
References
A Comparative Guide to the Reactivity of 5-Chloro- vs. 6-Chlorobenzoxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Yield Comparison
The synthesis of both isomers typically starts from the corresponding chloro-substituted 2-aminophenol or benzoxazolone. The yields for the synthesis of each isomer are presented in Table 1. A high-yielding, microchannel reactor-based synthesis has been reported for 6-chlorobenzoxazole-2(3H)-thione, achieving a remarkable 98.9% yield. For 5-chlorobenzoxazole-2(3H)-thione, a general method for synthesizing benzoxazole-2-thiones from 2-aminophenols can be adapted, with reported yields for the unsubstituted analogue being around 74%.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 5-Chlorobenzoxazole-2(3H)-thione | 2-Amino-4-chlorophenol | Thiourea | ~74% (adapted) | [1] |
| This compound | 6-Chlorobenzoxazolone | Sodium Hydroxide, Carbon Disulfide | 98.9% | [2] |
Table 1. Comparison of Synthetic Yields
Theoretical Reactivity Analysis
The reactivity of 5-chloro- and this compound in reactions such as N-alkylation and S-alkylation is dictated by the nucleophilicity of the nitrogen and sulfur atoms, respectively. These compounds exist in a tautomeric equilibrium between the thione and thiol forms.
The position of the electron-withdrawing chlorine atom influences the electron density of the benzoxazole ring system.
-
5-Chlorobenzoxazole-2(3H)-thione: The chlorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). Its position is para to the ring nitrogen and meta to the ring oxygen. This is expected to decrease the electron density on the nitrogen atom, potentially reducing its nucleophilicity for N-alkylation compared to the unsubstituted analogue.
-
This compound: The chlorine atom at the 6-position is meta to the ring nitrogen and para to the ring oxygen. The electron-withdrawing inductive effect of chlorine at this position is anticipated to have a less pronounced deactivating effect on the nitrogen atom's nucleophilicity compared to the 5-chloro isomer.
Based on these electronic effects, it can be hypothesized that This compound may be more reactive towards N-alkylation due to a more nucleophilic nitrogen atom compared to the 5-chloro isomer. The reactivity at the sulfur atom (S-alkylation) is also influenced by the overall electron density and the stability of the thiolate anion intermediate.
Experimental Protocols
Synthesis of 5-Chlorobenzoxazole-2(3H)-thione (Adapted Method)
-
Reaction Setup: A homogenized mixture of 2-amino-4-chlorophenol (10 mmol) and thiourea (10 mmol) is placed in a round-bottom flask.[1]
-
Reaction: The mixture is heated to 200°C with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solid product is recrystallized from ethanol to afford 5-chlorobenzoxazole-2(3H)-thione.[1]
Synthesis of this compound (High-Yield Method)
-
Ring Opening: 6-chlorobenzoxazolone (5.01 mol) is dissolved in a 25% aqueous solution of sodium hydroxide (11.52 mol) and heated to 85°C for 2 hours to form the precursor salt solution.[2]
-
Sulfhydration and Cyclization: The precursor salt solution and carbon disulfide (5.11 mol) are continuously fed into a microchannel reactor. The reaction is carried out at 135°C with a residence time of 30 seconds.[2]
-
Work-up and Purification: The reaction mixture is then cooled and acidified with 20% hydrochloric acid to a pH of 6. The precipitated product is isolated by centrifugation and dried to yield 2-mercapto-6-chlorobenzoxazole (98.9% yield).[2]
Proposed Comparative Reactivity Experiment: N-Alkylation
To empirically determine the relative reactivity, a comparative N-alkylation experiment is proposed.
-
Reaction Setup: In separate, identical reaction vessels, dissolve 5-chlorobenzoxazole-2(3H)-thione (1 mmol) and this compound (1 mmol) in dry acetone (20 mL). To each vessel, add anhydrous potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol).
-
Reaction Monitoring: Stir both reaction mixtures at room temperature and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis: The reaction that reaches completion first, or shows a higher conversion to the N-benzylated product at a given time point, would indicate the more reactive isomer. Quantitative analysis of the product yields can be performed using techniques like HPLC or NMR spectroscopy.
Conclusion
While a definitive experimental comparison of the reactivity of 5-chloro- and this compound is not available, this guide provides a solid foundation for researchers. The synthesis of the 6-chloro isomer has been optimized to a near-quantitative yield. Theoretical considerations suggest that the 6-chloro isomer may exhibit higher reactivity towards N-alkylation due to electronic effects. The provided experimental protocols for synthesis and a proposed comparative alkylation experiment offer a clear path for further investigation into the nuanced reactivity of these important heterocyclic compounds. This information is intended to aid in the strategic design of synthetic routes for novel drug candidates and functional materials.
References
A Comparative Guide to the Biological Activity of Benzoxazole Derivatives with a Focus on 6-Chlorobenzoxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various benzoxazole derivatives, with a particular focus on the structural features of 6-Chlorobenzoxazole-2(3H)-thione. Due to the limited direct experimental data on this compound, this guide draws comparisons from structurally related compounds to infer its potential activities and highlight the impact of chloro and thione substitutions on the benzoxazole core.
Comparative Biological Activities
Benzoxazole derivatives have demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and enzyme-inhibiting agents. The nature and position of substituents on the benzoxazole ring play a crucial role in determining the specific biological activity and potency.
Antimicrobial Activity
Benzoxazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. The presence of a halogen, such as chlorine, on the benzoxazole ring has been shown to influence this activity.
Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Good activity against S. aureus and E. coli; moderate antifungal activity. | [1] |
| 2,5-disubstituted benzoxazoles | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Varied activity, with some derivatives showing promising results against P. aeruginosa at 16 µg/mL. | |
| 2-substituted benzoxazoles | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus clavatus, Candida albicans | Potent antibacterial activity, especially against E. coli at 25 μg/mL. | [2] |
The potential antimicrobial mechanism of some benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[3]
Anticancer Activity
Numerous benzoxazole derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines. The mode of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action (if known) | Reference |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Gram-positive and Gram-negative bacteria, C. albicans | Not specified | Not specified | [4] |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB breast cancer cells | IC50 values of 22 nM and 28 nM, respectively. | Induction of apoptosis, potential involvement of the NF-κB signaling pathway. | [5] |
| Benzoxazole derivative K313 | Nalm-6, Daudi cells | Not specified | Induces cell cycle arrest, apoptosis, and autophagy blockage; suppresses mTOR/p70S6K pathway. | [2] |
| Benzoxazole derivatives | HepG2, MCF-7 cells | IC50 = 10.50 μM and 15.21 μM, respectively for the most potent compound. | VEGFR-2 inhibition. | [6] |
Enzyme Inhibition
Certain benzoxazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating neurodegenerative diseases and other conditions.
Table 3: Comparative Enzyme Inhibition Activity of Benzoxazole Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
| 3-morpholino methyl-2-thione benzoxazole | Acetylcholinesterase (AChE) | 44 nM | [7] |
| 3-(diethylamino) methyl-2-thione benzoxazole | Acetylcholinesterase (AChE) | 38 nM | [7] |
| 2-aryl-6-carboxamide benzoxazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Varied, with some showing potent inhibition. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of benzoxazole derivatives.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a cell density of approximately 10^6 CFU/mL.
-
Plate Preparation: A sterile nutrient agar or Sabouraud dextrose agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A positive control (standard antibiotic or antifungal) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Preparation of Test Compounds: Serial twofold dilutions of the benzoxazole derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8][9]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is a widely used colorimetric assay to determine AChE activity.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound (benzoxazole derivative) at various concentrations, and the DTNB solution.
-
Initiate the reaction by adding the AChE enzyme.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Start the enzymatic reaction by adding the substrate, ATCI.
-
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.[2][10][11]
Signaling Pathways and Experimental Workflows
The biological activities of benzoxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2.[6][12]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives, leading to the suppression of angiogenesis.
mTOR Signaling Pathway in Cell Growth and Apoptosis
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Some benzoxazole derivatives have been shown to suppress the mTOR signaling pathway.[2]
Caption: Benzoxazole derivatives can inhibit the mTOR signaling pathway, leading to decreased cell growth and induction of apoptosis.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized benzoxazole derivatives.
Caption: A generalized workflow for the synthesis, biological evaluation, and lead identification of novel benzoxazole derivatives.
Conclusion
While direct biological activity data for this compound is not extensively available in the public domain, this guide provides a comparative framework based on the known activities of structurally similar benzoxazole derivatives. The presence of a chlorine atom at the 6-position and a thione group at the 2-position suggests potential for antimicrobial, anticancer, and enzyme-inhibiting properties. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to synthesize and evaluate new benzoxazole derivatives, including this compound, for various therapeutic applications. Further experimental investigation is warranted to fully elucidate the biological profile of this specific compound and its potential as a lead molecule in drug discovery.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Benzoxazole-2(3H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 6-substituted benzoxazole-2(3H)-thione derivatives. While crystallographic data for 6-Chlorobenzoxazole-2(3H)-thione is not publicly available in detail, this guide leverages data from a close structural analog, 6-Nitro-1,3-benzoxazole-2(3H)-thione, and a chloro-substituted counterpart, 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, to provide insights into the solid-state structures of this important class of heterocyclic compounds.
Introduction to Benzoxazole-2(3H)-thiones
Benzoxazole-2(3H)-thione and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, stem from their unique structural features. X-ray crystallography provides invaluable atomic-level insights into their three-dimensional structure, which is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Data Presentation: Crystallographic Comparison
The following tables summarize the key crystallographic parameters for 6-Nitro-1,3-benzoxazole-2(3H)-thione and 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. This comparative data highlights the influence of substituent changes on the crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for Benzoxazole-2(3H)-thione Derivatives
| Parameter | 6-Nitro-1,3-benzoxazole-2(3H)-thione[1] | 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one |
| Chemical Formula | C₇H₄N₂O₃S | C₁₄H₁₁ClN₂O₂ |
| Formula Weight | 196.18 | 274.70 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 4.576 (4) | 9.7379 (5) |
| b (Å) | 15.755 (13) | 12.4797 (7) |
| c (Å) | 11.134 (9) | 10.2392 (7) |
| α (°) | 90 | 90 |
| β (°) | 100.45 (3) | 93.129 (5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 789.3 (11) | 1242.48 (13) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.651 | - |
| Absorption Coefficient (mm⁻¹) | 0.38 | 0.31 |
| F(000) | 400 | - |
| Crystal Size (mm³) | 0.35 × 0.28 × 0.21 | 0.80 × 0.48 × 0.26 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα |
| Temperature (K) | 296 | 296 |
| Reflections Collected | 17038 | 20574 |
| Independent Reflections | 1870 | 3051 |
| Rint | 0.032 | 0.046 |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.110 | R₁ = 0.043, wR₂ = 0.106 |
| Goodness-of-fit on F² | 1.03 | 1.07 |
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for the comprehensive characterization of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure in solution, providing information about the connectivity and chemical environment of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying characteristic functional groups, such as the C=S (thione) and N-H bonds.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
-
Powder X-ray Diffraction (PXRD): PXRD is a valuable tool for analyzing the bulk crystalline properties of a sample, identifying different polymorphs, and assessing sample purity.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 6-chlorobenzoxazol-2(3H)-one with a sulfurating agent. A representative procedure is as follows:
-
Ring Opening of 6-chlorobenzoxazol-2(3H)-one: 6-chlorobenzoxazol-2(3H)-one is treated with a base, such as sodium hydroxide, in an aqueous solution at elevated temperatures (e.g., 85°C) for a period of time (e.g., 2 hours) to facilitate the opening of the oxazolone ring.
-
Thionation: The resulting intermediate is then reacted with carbon disulfide. This step introduces the sulfur atom, leading to the formation of the thione functional group and subsequent cyclization to yield this compound.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for analysis.
Synthesis and Crystallization of 6-Nitro-1,3-benzoxazole-2(3H)-thione[1]
-
Nitration of Benzoxazole-2-thione: To a solution of benzoxazole-2-thione (0.025 mol) in 92% H₂SO₄ (10 ml), a cooled mixture of 42% HNO₃ (2.5 ml) and 92% H₂SO₄ (1 ml) was added dropwise with stirring.[1]
-
Reaction and Precipitation: The reaction mixture was kept at 273–278 K for 1 hour and then poured into an ice-water mixture. Sodium chloride was added to the solution.[1]
-
Isolation and Recrystallization: The resulting solid was filtered, washed with cold water, and dissolved in hot water. The pH was adjusted to 7.5–8 with 3 M NH₃. The precipitated 6-Nitrobenzoxazole-2-thione was filtered off and recrystallized several times from methanol to yield yellow block-like crystals.[1]
X-ray Data Collection and Structure Determination[1]
-
Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., Bruker D8 VENTURE Super DUO). X-ray diffraction data was collected at a specific temperature (e.g., 296 K) using Mo Kα radiation.[1]
-
Data Processing: The collected data was processed using software packages (e.g., SAINT) for integration and scaling. An absorption correction (e.g., multi-scan using SADABS) was applied.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL). All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the study of this compound derivatives.
Caption: Experimental workflow for the synthesis and crystallographic analysis of benzoxazole-2(3H)-thione derivatives.
References
A Comparative Guide to the Synthesis of 6-Chlorobenzoxazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for 6-Chlorobenzoxazole-2(3H)-thione, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic methodologies, supported by experimental data and protocols, to assist researchers in selecting the most suitable route for their specific needs.
Alternative Synthesis Routes: A Comparative Overview
Two principal synthetic strategies for this compound are predominantly reported in the literature. The choice between these routes often depends on factors such as the availability of starting materials, desired scale, safety considerations, and required purity of the final product.
Route 1: Thionation of 6-Chlorobenzoxazol-2(3H)-one
This common and often high-yielding method involves the reaction of 6-Chlorobenzoxazol-2(3H)-one with a sulfur source, typically carbon disulfide, in the presence of a base. A notable advancement in this route is the use of a microreactor for a continuous synthesis process, which offers enhanced safety and efficiency.
Route 2: Cyclization of 2-Amino-4-chlorophenol
An alternative approach begins with the cyclization of 2-amino-4-chlorophenol using carbon disulfide and a base. This one-pot reaction provides a direct pathway to the desired product from a readily available starting material.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Thionation of 6-Chlorobenzoxazol-2(3H)-one | Route 2: Cyclization of 2-Amino-4-chlorophenol |
| Starting Material | 6-Chlorobenzoxazol-2(3H)-one | 2-Amino-4-chlorophenol |
| Key Reagents | Carbon disulfide, Sodium hydroxide | Carbon disulfide, Potassium hydroxide |
| Solvent | Water | Ethanol |
| Reaction Temperature | 80-85°C[1] | Reflux |
| Reaction Time | 2-3 hours (precursor salt synthesis)[1] | 4 hours[2] |
| Reported Yield | High (specific yield not stated in the patent abstract)[1] | Not explicitly stated for the 6-chloro derivative, but this is a general method. |
| Purity | High quality product is claimed.[1] | Dependent on purification. |
Experimental Protocols
Route 1: Microreactor-based Synthesis from 6-Chlorobenzoxazol-2(3H)-one
This protocol is based on a continuous synthesis method using a microchannel reactor, which is reported to improve safety and efficiency.[1]
Step 1: Precursor Salt Formation
-
Dissolve 6-chlorobenzoxazolone (1 molar equivalent) in a 25-30% aqueous solution of sodium hydroxide (2.1 to 2.3 molar equivalents).[1]
-
Heat the solution to 80-85°C and maintain this temperature for 2-3 hours to form the precursor salt.[1]
Step 2: Sulfhydrylation-Cyclization in a Microreactor
-
Introduce the precursor salt solution and carbon disulfide (1.02 to 1.05 molar equivalents) into a microchannel reactor using metering pumps.[1]
-
Maintain the system pressure at 0.2-0.3 MPa to prevent the gasification of carbon disulfide.[1]
-
The reaction is rapid, with a residence time in the reactor of 15-30 seconds.[1]
Step 3: Work-up and Purification
-
The output from the reactor is subjected to acidification (e.g., with 10-20% hydrochloric acid), followed by centrifugation and drying to obtain the final product.[1]
Route 2: Synthesis from 2-Amino-4-chlorophenol
This procedure is a one-pot cyclization reaction.[2]
Step 1: Reaction Setup
-
To a stirred solution of 2-amino-4-chlorophenol (1 molar equivalent) in ethanol, add potassium hydroxide (approximately 2.3 molar equivalents).[2]
-
Add carbon disulfide (a significant excess, approximately 9.5 molar equivalents) to the mixture.[2]
Step 2: Reaction and Work-up
-
Heat the reaction mixture to reflux and maintain for 4 hours.[2]
-
After cooling, the reaction mixture is typically concentrated, and the product is isolated by acidification, filtration, and washing. Further purification can be achieved by recrystallization.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two described synthesis routes.
Caption: Synthesis Route 1: Thionation via Microreactor.
Caption: Synthesis Route 2: One-pot Cyclization.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound. Route 1, particularly with the use of microreactor technology, appears to be a more modern and potentially safer and more efficient method for larger-scale production. Route 2 provides a straightforward, one-pot synthesis from a different starting material, which may be advantageous depending on reagent availability and desired scale of production. The selection of the optimal synthesis route will depend on a careful evaluation of these factors in the context of the specific research or development goals.
References
Efficacy of 6-Chloro-2-benzoxazolethiol Derived Fungicides: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of fungicides derived from 6-Chloro-2-benzoxazolethiol reveals their potential as effective agents against a range of phytopathogenic fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
A study on the antifungal activities of benzoxazole derivatives, including compounds structurally related to those derived from 6-Chloro-2-benzoxazolethiol, demonstrated significant inhibitory effects on various plant pathogens. The efficacy of these compounds, particularly 2-(aryloxymethyl) benzoxazole derivatives, was evaluated using the mycelium growth rate method, with results presented as IC50 values (the concentration of a drug that gives half-maximal response).
| Compound | F. solani (IC50 µg/mL) | B. cinerea (IC50 µg/mL) |
| 5a | - | 19.92 |
| 5b | - | - |
| 5h | 4.34 | - |
| 5i | - | - |
| 5j | - | - |
| 6h | - | - |
| Hymexazol (Control) | 38.92 | - |
| Note: '-' indicates data not specified in the provided search results. Data extracted from a study on 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives[1]. |
Notably, compound 5h exhibited the most potent inhibition against F. solani, with an IC50 value of 4.34 µg/mL, which is approximately nine times more potent than the commercial fungicide Hymexazol (IC50 of 38.92 µg/mL)[1]. Furthermore, compound 5a was the most effective against B. cinerea with an IC50 of 19.92 µg/mL[1]. These findings underscore the potential of the benzoxazole scaffold in developing novel and potent antifungal agents.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the efficacy comparison.
Mycelium Growth Inhibition Assay
This in vitro assay is a standard method for evaluating the efficacy of antifungal compounds.[2]
Objective: To determine the concentration of a test compound required to inhibit the mycelial growth of a target fungus by 50% (IC50).
Materials:
-
Pure cultures of test fungi (e.g., Fusarium solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (fungicides derived from 6-Chloro-2-benzoxazolethiol)
-
Control fungicide (e.g., Hymexazol)
-
Solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of fungicide-amended media: A stock solution of each test compound and the control fungicide is prepared in a suitable solvent. Serial dilutions are then made to achieve the desired test concentrations. These solutions are added to molten PDA medium, mixed thoroughly, and poured into sterile petri dishes. A control plate containing only the solvent in PDA is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each fungicide-amended and control PDA plate.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
References
Spectroscopic Scrutiny: A Comparative Guide to the Tautomers of 6-Chlorobenzoxazole-2(3H)-thione
For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural dynamics is paramount. This guide provides a comprehensive spectroscopic comparison of the thione and thiol tautomers of 6-Chlorobenzoxazole-2(3H)-thione, offering valuable insights for studies in medicinal chemistry and materials science. The existence of these two forms in equilibrium can significantly influence the compound's reactivity, binding affinity, and other physicochemical properties.
The tautomeric equilibrium between the this compound (thione form) and 6-Chloro-2-mercaptobenzoxazole (thiol form) is a critical aspect of its chemical behavior. While the thione form is generally considered the more stable tautomer in the solid state, the equilibrium can shift in solution depending on the solvent's polarity and pH. This guide presents a comparative analysis of their key spectroscopic features, based on a combination of experimental data for related compounds and computational predictions, to facilitate their identification and characterization.
Spectroscopic Data Comparison
To provide a clear and quantitative comparison, the characteristic spectroscopic data for both tautomers are summarized below. These values are derived from a combination of literature data for analogous compounds and computational chemistry predictions, offering a reliable reference for experimental work.
Table 1: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | Thione Tautomer (Calculated) | Thiol Tautomer (Calculated) | Key Differences |
| N-H | ~12.5 | - | Disappearance of the broad N-H proton signal. |
| S-H | - | ~9.0 | Appearance of a broad S-H proton signal. |
| H-4 | ~7.5 | ~7.6 | Slight downfield shift. |
| H-5 | ~7.2 | ~7.3 | Slight downfield shift. |
| H-7 | ~7.4 | ~7.5 | Slight downfield shift. |
Table 2: 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Carbon | Thione Tautomer (Calculated) | Thiol Tautomer (Calculated) | Key Differences |
| C=S (C2) | ~185 | - | Characteristic downfield shift of the thiocarbonyl carbon. |
| C-S (C2) | - | ~160 | Upfield shift compared to the thione tautomer. |
| C4 | ~112 | ~115 | Downfield shift. |
| C5 | ~125 | ~128 | Downfield shift. |
| C6 | ~130 | ~132 | Downfield shift. |
| C7 | ~110 | ~113 | Downfield shift. |
| C7a | ~148 | ~150 | Downfield shift. |
| C3a | ~140 | ~142 | Downfield shift. |
Table 3: Key Infrared (IR) Absorption Frequencies (cm-1)
| Vibrational Mode | Thione Tautomer | Thiol Tautomer | Key Differences |
| N-H stretch | 3100-3300 (broad) | - | Disappearance of the N-H stretching band. |
| S-H stretch | - | 2500-2600 (weak) | Appearance of the S-H stretching band. |
| C=S stretch | 1200-1300 | - | Presence of a strong thiocarbonyl stretching band. |
| C=N stretch | ~1620 | ~1640 | Shift to higher frequency in the thiol tautomer. |
Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Tautomer | λmax 1 (π→π) | λmax 2 (n→π) | Key Differences |
| Thione | ~280 | ~350 | Exhibits two distinct absorption bands. |
| Thiol | ~300 | - | Typically shows a single, more intense π→π* transition at a longer wavelength. |
Experimental Protocols
The following section details the methodologies for the synthesis of this compound and the analytical techniques used for its characterization.
Synthesis of this compound
A common synthetic route involves the reaction of 5-chloro-2-aminophenol with carbon disulfide.
Materials:
-
5-chloro-2-aminophenol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
5-chloro-2-aminophenol is added to the ethanolic KOH solution and stirred until dissolved.
-
Carbon disulfide is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, typically DMSO-d6, to observe the exchangeable N-H proton. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm-1.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol, and the spectrum is recorded over a range of 200-800 nm.
Visualizing Tautomerism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
A Comparative Study of Benzoxazole-thiones and Benzothiazole-thiones in Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzoxazole-thiones and benzothiazole-thiones, two heterocyclic scaffolds of significant interest in medicinal chemistry. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action.
Introduction
Benzoxazole-thiones and benzothiazole-thiones are bicyclic heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarities and differences, primarily the presence of an oxygen atom in the former and a sulfur atom in the latter, lead to distinct physicochemical properties and biological activities. Both scaffolds are privileged structures, meaning they are frequently found in biologically active compounds. This guide aims to provide a comparative analysis to aid researchers in the strategic design and development of novel therapeutic agents based on these core structures.
Synthesis of Benzoxazole-thiones and Benzothiazole-thiones
The synthesis of these two classes of compounds often follows analogous pathways, typically starting from 2-aminophenol for benzoxazole-thiones and 2-aminothiophenol for benzothiazole-thiones. A common and effective method involves the reaction with carbon disulfide in the presence of a base.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of benzoxazole- and benzothiazole-2-thiones.
Caption: General synthetic workflow for benzoxazole- and benzothiazole-2-thiones.
Comparative Synthesis Data
The choice of starting material and reaction conditions can influence the yield of the final product. Below is a summary of typical synthetic yields reported in the literature.
| Scaffold | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoxazole-2-thione | 2-Aminophenol | CS₂, KOH | Ethanol | Reflux | 6 | 85-95 | F. A. El-Telbany et al. (2015) |
| Benzothiazole-2-thione | 2-Aminothiophenol | CS₂, KOH | Ethanol | Reflux | 5 | 90-98 | S. K. Sridhar et al. (2002) |
Note: Yields can vary based on the specific reaction conditions and purification methods used.
Experimental Protocols
General Procedure for the Synthesis of Benzoxazole-2-thione
-
A solution of potassium hydroxide (0.12 mol) in ethanol (100 mL) is prepared in a round-bottom flask.
-
To this solution, 2-aminophenol (0.1 mol) is added, and the mixture is stirred until the solid dissolves.
-
Carbon disulfide (0.12 mol) is then added dropwise to the reaction mixture at room temperature.
-
The mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid precipitate is filtered, washed with water, and recrystallized from ethanol to afford pure benzoxazole-2-thione.
General Procedure for the Synthesis of Benzothiazole-2-thione
-
In a round-bottom flask, 2-aminothiophenol (0.1 mol) is dissolved in ethanol (100 mL).
-
A solution of potassium hydroxide (0.12 mol) in ethanol is added to the flask.
-
Carbon disulfide (0.12 mol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then refluxed for 5 hours.
-
After cooling to room temperature, the mixture is poured into crushed ice.
-
The solution is neutralized with acetic acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield pure benzothiazole-2-thione.
Comparative Biological Activities
Both benzoxazole-thiones and benzothiazole-thiones exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The substitution of oxygen with sulfur can significantly impact the potency and selectivity of these compounds.
Antimicrobial Activity
The antimicrobial properties of these compounds are often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzoxazole-2-thione derivative | Staphylococcus aureus | 16 | A. A. Siddiqui et al. (2010) |
| Benzothiazole-2-thione derivative | Staphylococcus aureus | 8 | N. C. Desai et al. (2011) |
| Benzoxazole-2-thione derivative | Candida albicans | 32 | A. A. Siddiqui et al. (2010) |
| Benzothiazole-2-thione derivative | Candida albicans | 16 | N. C. Desai et al. (2011) |
Generally, benzothiazole-2-thione derivatives have been reported to exhibit more potent antimicrobial activity compared to their benzoxazole counterparts, which can be attributed to the presence of the sulfur atom enhancing lipophilicity and membrane permeability.[1][2]
Anticancer Activity
The anticancer potential of these scaffolds is a major area of research. Their activity is often assessed by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-2-thione derivative | MCF-7 (Breast Cancer) | 12.5 | M. A. Ali et al. (2012) |
| Benzothiazole-2-thione derivative | MCF-7 (Breast Cancer) | 5.8 | P. S. S. Prasad et al. (2014) |
| Benzoxazole-2-thione derivative | A549 (Lung Cancer) | 18.2 | M. A. Ali et al. (2012) |
| Benzothiazole-2-thione derivative | A549 (Lung Cancer) | 9.1 | P. S. S. Prasad et al. (2014) |
Similar to their antimicrobial activity, benzothiazole-2-thione derivatives often demonstrate superior anticancer activity.[3][4]
Mechanism of Action and Signaling Pathways
The biological activities of these compounds are mediated through various mechanisms, including the inhibition of key enzymes and interference with cellular signaling pathways. For instance, certain benzothiazole derivatives have been shown to inhibit the PI3K/AKT and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[5][6]
PI3K/AKT Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
Caption: Inhibition of the PI3K/AKT pathway by a benzothiazole derivative.[6]
Conclusion
This comparative guide highlights the key differences and similarities between benzoxazole-thiones and benzothiazole-thiones in terms of their synthesis and biological activities. While their synthetic routes are analogous, benzothiazole-thiones often exhibit superior biological potency, which is a critical consideration for drug design. The data presented here, including synthetic yields, biological activity metrics, and mechanistic insights, provides a valuable resource for researchers working on the development of novel therapeutics based on these important heterocyclic scaffolds. Further research focusing on structure-activity relationship (SAR) studies will continue to unravel the full potential of these versatile molecules in medicinal chemistry.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chlorobenzoxazole-2(3H)-thione: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chlorobenzoxazole-2(3H)-thione, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
In the event of a spill, isolate the area and prevent dust generation. Carefully sweep the solid material into a designated, labeled waste container. Avoid direct contact with skin and eyes.
Operational Plan for Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions and ensure efficient disposal.
Step 1: Waste Identification and Segregation Designate a specific waste container for "Halogenated Organic Waste." This container must be clearly labeled and kept separate from non-halogenated waste streams.
Step 2: Container Selection Use a chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.
Step 3: Waste Collection Carefully transfer the solid this compound waste into the designated container. For ease of disposal via incineration, it is recommended to dissolve the solid in a suitable combustible solvent. This compound is soluble in ethanol, dimethylformamide, and dichloromethane[1]. When preparing a solution for disposal, use the minimal amount of solvent necessary.
Step 4: Labeling The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
The solvent used for dissolution (if any) and its approximate concentration.
-
The date of waste accumulation.
Step 5: Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to mitigate potential leaks.
Disposal Plan: High-Temperature Incineration
The recommended method for the final disposal of this compound is high-temperature incineration. This process effectively destroys the halogenated organic compound, minimizing its environmental impact.
Key Parameters for Incineration:
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | > 1100°C | Ensures complete destruction of chlorinated organic compounds. |
| Residence Time | > 2 seconds | Provides sufficient time for the complete combustion of the waste material. |
| Post-Combustion Treatment | Flue Gas Scrubbing | Necessary to neutralize and remove acidic gases such as hydrogen chloride (HCl) formed during the combustion of chlorinated materials. |
This disposal method must be carried out by a licensed hazardous waste disposal facility in compliance with all local, regional, and national environmental regulations.
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chlorobenzoxazole-2(3H)-thione
Essential Safety and Handling Guide for 6-Chlorobenzoxazole-2(3H)-thione
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 22876-20-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is a solid, crystalline substance that may appear yellow to beige.[1] While comprehensive toxicological data is not fully available, the compound is known to pose several risks.[2] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Skin Irritation | May cause skin irritation upon contact.[2][3] |
| Eye Irritation | May cause serious eye irritation.[2][3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2][3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. All PPE should be inspected before use.
| Body Area | Required PPE | Specification & Standards |
| Eyes/Face | Chemical Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves.[2] Users should consult the glove manufacturer's specifications to ensure chemical compatibility and observe breakthrough times. |
| Body | Protective Clothing / Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area is required.[2] If dust generation is unavoidable or ventilation is inadequate, a respirator with a particle filter is necessary. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 or EN 149 must be followed.[2][4] |
Operational and Disposal Plans
This section outlines the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly review this Safety Data Sheet (SDS) and all relevant institutional Standard Operating Procedures (SOPs).
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[2]
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are inspected for integrity.
-
Chemical Handling:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a chlorinated organic compound, this compound and materials contaminated with it should be treated as hazardous waste. Waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[4]
-
Collection:
-
Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a suitable, clean, dry, and clearly labeled container with a secure closure.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
-
Container Handling: Treat empty or uncleaned containers with the same precautions as the product itself.
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


